shizukaol B
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H44O13 |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
methyl (2Z)-2-[(1S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate |
InChI |
InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3/b16-8+,29-17-/t18-,21-,23-,24+,25-,26+,31+,33+,37+,38+,39+,40+/m1/s1 |
InChI Key |
NCEFZVURTXZBJM-CLPLISGISA-N |
SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |
Isomeric SMILES |
C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3([C@@H]\7C8=C(C6)[C@H]9C[C@H]9[C@@]8([C@H](C(=O)/C7=C(/C)\C(=O)OC)O)C)OC2=O)C |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |
Synonyms |
shizukaol B |
Origin of Product |
United States |
Foundational & Exploratory
Shizukaol B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shizukaol B, a lindenane-type dimeric sesquiterpenoid, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This document provides an in-depth technical overview of this compound, focusing on its natural sources, detailed isolation and purification protocols, and its mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Natural Source
This compound is primarily isolated from plants of the Chloranthaceae family. The principal source is the whole plant of Chloranthus henryi Hemsl.[1][2][3]. Additionally, this compound has been identified as a constituent of the roots of Chloranthus fortunei [4]. These plants have a history of use in traditional medicine for treating inflammatory conditions.
Isolation and Purification
Experimental Protocol: Isolation of this compound
2.1.1. Plant Material and Extraction
-
Air-dry the whole plant material of Chloranthus henryi or the roots of Chloranthus fortunei and pulverize into a fine powder.
-
Extract the powdered plant material exhaustively with 95% ethanol at room temperature. Typically, this involves maceration or percolation for several days, repeated three times with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Solvent Partitioning
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
A typical partitioning scheme would involve successive extractions with petroleum ether, ethyl acetate (EtOAc), and n-butanol.
-
The ethyl acetate fraction is often enriched with sesquiterpenoids and is therefore collected for further purification.
2.1.3. Chromatographic Purification
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 5:1) to separate the components based on polarity, yielding several sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and reverse-phase C18 silica gel (eluting with a methanol-water gradient).
-
The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Diagram of the General Isolation Workflow for this compound
Quantitative Data
Precise yield data for the isolation of this compound from Chloranthus henryi is not extensively reported. However, the yields of lindenane-type sesquiterpene dimers from Chloranthus species are typically in the range of milligrams from several kilograms of dried plant material.
Table 1: Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[4].
| Spectroscopic Data Type | Description |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. |
| ¹³C NMR | The carbon NMR spectrum indicates the number and types of carbon atoms present. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments establish the connectivity between protons and carbons, confirming the overall structure. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular formula of the compound. |
Note: While the use of these techniques for the structural confirmation of this compound is documented, a publicly available, detailed table of its ¹H and ¹³C NMR chemical shifts is not consistently reported across the literature. Researchers are advised to consult the full text of specialized publications for this data[4].
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory effects[3]. Its mechanism of action has been elucidated in studies using lipopolysaccharide (LPS)-induced inflammatory models in BV2 microglial cells[2][8].
Anti-Inflammatory Effects
This compound has been shown to:
-
Suppress the production of nitric oxide (NO)[3].
-
Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].
-
Reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[3].
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are attributed to its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently affects the activation of the transcription factor, activator protein-1 (AP-1)[2][8].
-
Inhibition of JNK Phosphorylation: this compound inhibits the LPS-induced phosphorylation of JNK1/2.
-
Suppression of AP-1 Activation: By inhibiting JNK activation, this compound prevents the subsequent activation of AP-1, a key regulator of pro-inflammatory gene expression.
Diagram of the this compound Anti-Inflammatory Signaling Pathway
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory properties. This guide provides a foundational understanding of its natural sourcing from Chloranthus species and a robust, adaptable protocol for its isolation and purification. The elucidation of its mechanism of action through the inhibition of the JNK/AP-1 signaling pathway offers a clear direction for further research and potential therapeutic applications. The provided data and visualizations serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of novel anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Shizukaol B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from Chloranthus henryi.[1][2] This complex molecule has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound belongs to the lindenane class of sesquiterpenoid dimers, characterized by a complex, polycyclic carbon skeleton.[1] Its intricate three-dimensional architecture is a result of a [4+2] cycloaddition between two lindenane-type monomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H36O8 | [2] |
| Molecular Weight | 524.6 g/mol | [2] |
| CAS Number | 142279-40-1 | [3] |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | Inferred from experimental protocols |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Data and Interpretation | Reference |
| ¹H NMR (CDCl₃) | Complex spectrum with characteristic signals for olefinic protons, methine protons, and methyl groups, consistent with the dimeric sesquiterpenoid structure. | N/A |
| ¹³C NMR (CDCl₃) | Approximately 30 carbon signals, including carbonyls, olefinic carbons, and a variety of sp³-hybridized carbons, confirming the molecular formula and complex polycyclic nature. | N/A |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. | N/A |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C30H36O8, confirming the molecular formula. Fragmentation patterns can provide further structural information. | N/A |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory effects.[1] Studies have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[4][5]
Table 3: In Vitro Biological Activity of this compound
| Parameter | Cell Line | IC₅₀ / Effect | Reference |
| Nitric Oxide (NO) Production | BV2 microglia | Concentration-dependent suppression | [4] |
| iNOS Expression | BV2 microglia | Concentration-dependent suppression | [4] |
| COX-2 Expression | BV2 microglia | Concentration-dependent suppression | [4] |
| TNF-α Production | BV2 microglia | Concentration-dependent suppression | [4] |
| IL-1β Production | BV2 microglia | Concentration-dependent suppression | [4] |
The primary mechanism of action for this compound's anti-inflammatory activity involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] this compound has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor activator protein-1 (AP-1).[4][5] AP-1 is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By blocking this pathway, this compound effectively dampens the inflammatory response.
Experimental Protocols
Asymmetric Total Synthesis of this compound
The asymmetric total synthesis of this compound has been achieved through a multi-step process. A key step in this synthesis is a biomimetic [4+2] dimerization. The general workflow is outlined below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Huang, G., et al. (2023). Org. Chem. Front., 10, 3169-3174.
In Vitro Anti-inflammatory Assays
The following protocols are based on the methods described by Pan, L.-L., et al. (2017). Biomed. Pharmacother., 88, 878-884.[4]
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Nitric Oxide (NO) Production Assay:
-
Seed BV2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation:
-
Culture and treat BV2 cells with this compound and LPS as described above.
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, JNK, and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of TNF-α and IL-1β Production:
-
Culture and treat BV2 cells with this compound and LPS.
-
Collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the JNK/AP-1 signaling pathway, presents a clear target for therapeutic intervention in inflammatory diseases. The availability of a total synthesis route opens up possibilities for the generation of analogs and further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Shizukaol D | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Signaling Pathway Analysis of Shizukaol B and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shizukaol B, a lindenane-type dimeric sesquiterpene, has demonstrated significant biological activity, primarily exhibiting anti-inflammatory effects. This technical guide provides a comprehensive analysis of the core signaling pathway modulated by this compound, focusing on its inhibitory action on the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) pathway. Furthermore, this guide explores the signaling pathways of related compounds, shizukaol D and shizukaol A, which have been shown to modulate the Wnt/β-catenin and HMGB1/Nrf2/HO-1 pathways, respectively. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding and further research in the development of therapeutic agents based on these natural compounds.
This compound: Anti-inflammatory Effects via JNK/AP-1 Pathway Inhibition
This compound has been identified as a potent anti-inflammatory agent, particularly in the context of neuroinflammation. Its mechanism of action centers on the suppression of the JNK/AP-1 signaling cascade in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
The inhibitory effects of this compound on various components of the inflammatory response are summarized below.
| Target Molecule | Cell Line | Stimulant | Method | IC50 / Effect | Reference |
| Nitric Oxide (NO) | BV2 Microglia | LPS (1 µg/mL) | Griess Assay | Concentration-dependent inhibition | [1][2] |
| iNOS | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Concentration-dependent suppression | [1][2] |
| COX-2 | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Concentration-dependent suppression | [1][2] |
| TNF-α | BV2 Microglia | LPS (1 µg/mL) | ELISA | Concentration-dependent suppression | [1][2] |
| IL-1β | BV2 Microglia | LPS (1 µg/mL) | ELISA | Concentration-dependent suppression | [1][2] |
| JNK Phosphorylation | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Time- and concentration-dependent inhibition | [1][2] |
| c-Jun Phosphorylation | BV2 Microglia | LPS (1 µg/mL) | Western Blot | Reduction | [1][2] |
| AP-1 DNA Binding | BV2 Microglia | LPS (1 µg/mL) | EMSA | Significant blockage | [1][2] |
Signaling Pathway Diagram
Shizukaol D: Repression of Liver Cancer Growth via Wnt/β-catenin Pathway Modulation
Shizukaol D, another dimeric sesquiterpene, has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.
Quantitative Data Summary
| Target | Cell Line | Effect | Method | Concentration | Reference |
| Cell Viability | Focus, SMMC-7721 | Decreased | CCK-8 assay | Dose- and time-dependent | [3] |
| Apoptosis | Focus, SMMC-7721 | Induced | Flow Cytometry | - | [3] |
| β-catenin expression | Focus, SMMC-7721 | Decreased | Western Blot | Dose-dependent | [3] |
| Wnt target genes | HEK-293T | Reduced expression | Luciferase Reporter Assay | Dose-dependent | [3] |
Signaling Pathway Diagram
References
A Technical Guide to the Anti-inflammatory Effects of Shizukaol B
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth exploration of the molecular mechanisms, quantitative effects, and experimental validation of the anti-inflammatory properties of shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi.[1][2]
Executive Summary
This compound is a natural compound that has demonstrated significant anti-inflammatory and neuroprotective potential.[3] Its primary mechanism of action involves the targeted suppression of key pro-inflammatory signaling pathways in immune cells, particularly microglia.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively downregulates the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3] This activity is achieved through the specific inhibition of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade, without significantly affecting the ERK1/2 or p38 MAPK pathways.[1] This targeted action results in the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), pivotal enzymes in the inflammatory response.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways related to the anti-inflammatory effects of this compound.
Mechanism of Action: Modulation of the JNK/AP-1 Signaling Pathway
The anti-inflammatory effects of this compound in LPS-activated microglia are primarily attributed to its modulation of the JNK-AP-1 signaling pathway.[1]
Upon stimulation by LPS, a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors like AP-1. This compound intervenes in this process by inhibiting the phosphorylation and activation of JNK.[1] This, in turn, prevents the subsequent phosphorylation and nuclear translocation of its downstream target, c-Jun, which is a critical component of the AP-1 transcription factor complex.[1][3] By blocking the activation and DNA binding activity of AP-1, this compound effectively suppresses the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation by blocking JNK phosphorylation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated BV2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell Type | Stimulant (Concentration) | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|---|
| Nitric Oxide (NO) | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 24 h | Concentration-dependent suppression of production | [1][2] |
| TNF-α | BV2 Microglia | LPS | 12.5 - 50 | - | Concentration-dependent suppression of production | [1] |
| IL-1β | BV2 Microglia | LPS | 12.5 - 50 | - | Concentration-dependent suppression of production |[1] |
Table 2: Effect of this compound on Pro-inflammatory Enzymes and Signaling Proteins
| Protein Target | Cell Type | Stimulant (Concentration) | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|---|
| iNOS | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 4 h | Concentration-dependent suppression of expression | [2] |
| COX-2 | BV2 Microglia | LPS (1 µg/mL) | 12.5 - 50 | 4 h | Concentration-dependent suppression of expression | [2] |
| JNK Activation (Phosphorylation) | BV2 Microglia | LPS (1 µg/mL) | 25 | 0 - 60 min | Time-dependent inhibition | [1][2] |
| c-Jun Activation (Phosphorylation) | BV2 Microglia | LPS | - | - | Significant reduction | [1] |
| c-Jun Nuclear Translocation | BV2 Microglia | LPS | - | - | Significant reduction | [1] |
| AP-1 DNA Binding | BV2 Microglia | LPS | - | - | Significant blockage |[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: BV2 immortalized murine microglial cells.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for Western blot). After reaching 70-80% confluency, the medium is replaced with serum-free DMEM. Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-4 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for the specified duration (e.g., 4-24 hours).[2]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reaction.
-
Methodology:
-
After cell treatment, 100 µL of culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Nitrite concentration is determined by comparison with a standard curve generated using sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-1β in the culture supernatant.
-
Methodology:
-
Commercially available ELISA kits for murine TNF-α and IL-1β are used according to the manufacturer's instructions.
-
Briefly, culture supernatants are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and wash step, a substrate solution is added, resulting in a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, JNK, p-JNK) in cell lysates.
-
Methodology:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (iNOS, COX-2, p-JNK, JNK, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound presents a compelling profile as a natural anti-inflammatory agent with a specific and well-defined mechanism of action. Its ability to selectively inhibit the JNK/AP-1 signaling pathway highlights its potential for therapeutic development, particularly for inflammatory conditions involving microglial activation, such as neurodegenerative diseases.[1][3]
Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of inflammation and neuroinflammation to assess bioavailability, safety, and therapeutic efficacy.
-
Structure-Activity Relationship (SAR): Investigating derivatives of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.
-
Target Specificity: Further elucidating the direct molecular target of this compound to understand precisely how it inhibits JNK phosphorylation.
This comprehensive guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound.
References
Shizukaol B: A Deep Dive into its Anti-Neuroinflammatory Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, a key player in the pathogenesis of various neurodegenerative diseases, presents a critical target for therapeutic intervention. Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current research on this compound's effects on neuroinflammation, focusing on its mechanism of action in microglial cells. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a complex biological response in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of this process is detrimental and contributes to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a battery of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4][5] Therefore, modulation of microglial activation is a key strategy for mitigating neuroinflammation.
This compound is a natural compound that has demonstrated potent anti-inflammatory effects in in vitro models of neuroinflammation.[6][7] Research has primarily focused on its ability to suppress the inflammatory response in LPS-activated BV2 microglial cells, a widely used cell line in neuroinflammation studies.[6][7]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
This compound exerts its anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory mediators in activated microglia.
Inhibition of Nitric Oxide (NO) Production
This compound has been shown to dose-dependently suppress the production of nitric oxide (NO) in LPS-stimulated BV2 microglial cells.[7] NO is a highly reactive free radical produced by inducible nitric oxide synthase (iNOS), and its overproduction contributes to neuronal damage.[4]
Downregulation of Pro-inflammatory Enzymes and Cytokines
The anti-inflammatory activity of this compound extends to the inhibition of pro-inflammatory enzymes and cytokines. Specifically, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[7] Furthermore, this compound reduces the production of the pro-inflammatory cytokines TNF-α and IL-1β.[7]
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells
| Mediator | Effect of this compound | Concentration Range | Reference |
| Nitric Oxide (NO) | Inhibition | 12.5-50 μM | [7] |
| iNOS | Suppression of expression | 12.5-50 μM | [7] |
| COX-2 | Suppression of expression | 12.5-50 μM | [7] |
| TNF-α | Suppression of production | 12.5-50 μM | [7] |
| IL-1β | Suppression of production | 12.5-50 μM | [7] |
Signaling Pathway Modulation: The JNK-AP-1 Axis
The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of the transcription factor activator protein-1 (AP-1).[7]
Inhibition of JNK Phosphorylation
This compound has been observed to inhibit the phosphorylation of JNK in a concentration- and time-dependent manner in LPS-stimulated BV2 microglia.[7] JNK is a member of the mitogen-activated protein kinase (MAPK) family, and its activation is a key step in the inflammatory signaling cascade.[7] It is noteworthy that this compound's inhibitory effect is specific to JNK, with little to no effect on the phosphorylation of other MAPKs like extracellular signal-regulated kinase 1/2 (ERK1/2) or p38.[7]
Suppression of AP-1 Activation
Activated JNK phosphorylates c-Jun, a key component of the AP-1 transcription factor complex.[7] This phosphorylation is a critical step for the nuclear translocation of c-Jun and the subsequent activation of AP-1.[7] this compound significantly blocks LPS-induced AP-1 activation by reducing the phosphorylation and nuclear translocation of c-Jun.[7] This ultimately leads to a decrease in the DNA binding activity of AP-1, thereby preventing the transcription of its target pro-inflammatory genes.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-neuroinflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine BV2 microglial cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. This compound is added to the cell cultures at various concentrations (e.g., 12.5, 25, 50 µM) prior to or concurrently with LPS stimulation, depending on the specific experimental design.
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess assay.
-
Principle: This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Protocol Overview:
-
Collect cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for a short period at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[8]
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β)
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Overview:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β).
-
Add cell culture supernatants to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
The concentration of the cytokine is determined by comparison to a standard curve.[9][10]
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins, including iNOS, COX-2, total and phosphorylated JNK, and total and phosphorylated c-Jun.
-
Protocol Overview:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[1][11]
-
Immunofluorescence for c-Jun Nuclear Translocation
-
Purpose: To visualize the subcellular localization of c-Jun and determine if it translocates to the nucleus upon stimulation.
-
Protocol Overview:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against c-Jun.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[12]
-
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity
-
Purpose: To detect the binding of the AP-1 transcription factor to its specific DNA consensus sequence.
-
Principle: This technique is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel.
-
Protocol Overview:
-
Prepare nuclear extracts from treated cells.
-
Synthesize and label a short DNA probe containing the AP-1 binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).
-
Incubate the nuclear extracts with the labeled probe.
-
Separate the protein-DNA complexes from free probe by native polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA by autoradiography or chemiluminescence. A "shifted" band indicates the formation of an AP-1-DNA complex.[4][13]
-
Effects on Other Glial Cells: A Research Gap
Currently, there is a notable lack of published research on the effects of this compound on other key glial cells involved in neuroinflammation, particularly astrocytes. Astrocytes are the most abundant glial cells in the CNS and play a dual role in neuroinflammation, capable of both promoting and resolving inflammatory responses.[14][15] Given the significant anti-inflammatory effects of this compound observed in microglia, investigating its impact on astrocyte activation and function is a critical next step. Future research should explore whether this compound can modulate astrocyte-mediated inflammatory signaling, the release of astrocytic inflammatory mediators, and the potential for crosstalk between microglia and astrocytes in the presence of this compound.
Conclusion and Future Directions
This compound demonstrates significant anti-neuroinflammatory potential, primarily through the targeted inhibition of the JNK-AP-1 signaling pathway in microglia. Its ability to suppress the production of a range of pro-inflammatory mediators underscores its promise as a therapeutic candidate for neurodegenerative diseases.
Future research should focus on:
-
In vivo studies: Validating the anti-neuroinflammatory effects of this compound in animal models of neurodegenerative diseases.
-
Astrocyte-focused research: Elucidating the effects of this compound on astrocyte activation and its role in microglia-astrocyte interactions.
-
Pharmacokinetic and safety profiling: Establishing the bioavailability, brain penetration, and toxicological profile of this compound.
-
Structure-activity relationship studies: Investigating other lindenane-type sesquiterpenoid dimers to identify compounds with enhanced potency and favorable pharmacological properties.[6][8]
A deeper understanding of the biological activities of this compound will be instrumental in advancing its potential development as a novel therapeutic for the management of neuroinflammatory conditions.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. c-Jun localizes to the nucleus independent of its phosphorylation by and interaction with JNK and vice versa promotes nuclear accumulation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 4. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | The interaction of lipocalin-2 and astrocytes in neuroinflammation: mechanisms and therapeutic application [frontiersin.org]
- 6. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-course of c-Jun N-terminal kinase activation after cerebral ischemia and effect of D-JNKI1 on c-Jun and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct evidence of high DNA binding activity of transcription factor AP-1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Shizukaol B: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Potent Anti-inflammatory Sesquiterpenoid
Introduction
Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus henryi. This complex molecule has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical data, biological activity, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Data
This compound is characterized by a complex polycyclic structure. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 142279-40-1 | MedchemExpress |
| Molecular Formula | C₄₀H₄₄O₁₃ | TargetMol |
| Molecular Weight | 732.77 g/mol | TargetMol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | ChemFaces |
| Physical State | Not specified in provided results. | |
| Melting Point | Not specified in provided results. | |
| Boiling Point | Not specified in provided results. |
Biological Activity: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. In studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound was shown to inhibit the production of key inflammatory mediators.[1][2]
The mechanism of action involves the suppression of iNOS and COX-2 expression, leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production.[1][2] Critically, this compound selectively inhibits the phosphorylation of JNK1/2 without affecting the ERK1/2 or p38 MAP kinase pathways.[1] This targeted inhibition of JNK activation subsequently blocks the activation of the transcription factor activator protein-1 (AP-1), a crucial regulator of inflammatory gene expression.[1]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Pan LL, et al. (2017).[1]
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5-50 µM) for a specified duration (e.g., 4 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated times.[2]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the expression levels of proteins such as iNOS, COX-2, and phosphorylated JNK.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatants.
-
Procedure:
-
Collect the culture supernatants from treated cells.
-
Measure the concentration of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound.
References
Shizukaol B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shizukaol B, a naturally occurring lindenane-type dimeric sesquiterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. Isolated from plants of the Chloranthus genus, its complex chemical architecture and promising biological activities have spurred extensive research into its discovery, synthesis, and mechanism of action. This technical guide provides an in-depth overview of the history, isolation, structural elucidation, and biological evaluation of this compound, with a focus on its therapeutic potential. Detailed experimental protocols and a comprehensive summary of its quantitative biological data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound was first isolated from the whole plant of Chloranthus henryi[1]. It belongs to the lindenane class of sesquiterpenoid dimers, which are characteristic natural products of the Chloranthaceae family[2]. These compounds are biosynthetically derived from the [4+2] cycloaddition of two lindenane-type sesquiterpene monomers. The intricate and sterically congested heptacyclic framework of this compound has presented a significant challenge and an attractive target for total synthesis by organic chemists. Its discovery has paved the way for the investigation of other related dimers from Chloranthus species, many of which also exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects[3].
Physicochemical and Biological Properties
This compound is a white, amorphous powder. A summary of its key quantitative biological activities is presented in Table 1.
| Parameter | Cell Line | Assay | Value | Reference |
| Anti-inflammatory Activity | ||||
| Inhibition of NO Production | LPS-stimulated BV2 microglia | Griess Assay | Concentration-dependent | [1] |
| Inhibition of TNF-α Production | LPS-stimulated BV2 microglia | ELISA | Concentration-dependent | [1] |
| Inhibition of IL-1β Production | LPS-stimulated BV2 microglia | ELISA | Concentration-dependent | [1] |
| Inhibition of iNOS Expression | LPS-stimulated BV2 microglia | Western Blot | Concentration-dependent | [1] |
| Inhibition of COX-2 Expression | LPS-stimulated BV2 microglia | Western Blot | Concentration-dependent | [1] |
| IC50 Values | ||||
| Shizukaol A (related compound) - NO Inhibition | LPS-stimulated RAW 264.7 cells | Griess Assay | 13.79 ± 1.11 µM | [4] |
Note: Specific IC50 values for this compound's inhibition of NO, TNF-α, and IL-1β production are not explicitly stated in the primary literature but are described as concentration-dependent.
Experimental Protocols
Isolation and Purification of this compound from Chloranthus henryi
The following is a general protocol for the isolation of lindenane-type sesquiterpenoids from Chloranthus species, which is applicable to this compound.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
-
Extraction: The air-dried and powdered whole plant of Chloranthus henryi is extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Fractionation: The column is eluted with a gradient of chloroform-methanol to yield several fractions.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
Western Blot Analysis of JNK, c-Jun Phosphorylation
-
Cell Culture and Treatment: BV2 microglial cells are cultured and pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: The JNK-AP-1 Signaling Pathway
This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway[1]. In response to inflammatory stimuli such as LPS, the JNK pathway is activated, leading to the phosphorylation and activation of the transcription factor c-Jun. Phosphorylated c-Jun then forms a homodimer or a heterodimer with other Fos family proteins to constitute the activator protein-1 (AP-1) transcription factor complex. AP-1 subsequently translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, including those encoding inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), thereby inducing their expression.
This compound has been shown to inhibit the LPS-induced phosphorylation of JNK in a concentration- and time-dependent manner. This inhibition of JNK activation leads to a downstream reduction in the phosphorylation of c-Jun. Consequently, the activation of the AP-1 transcription factor is blocked, as evidenced by reduced nuclear translocation of c-Jun and decreased AP-1 DNA binding activity[1]. The suppression of the JNK-AP-1 signaling cascade ultimately results in the downregulation of pro-inflammatory mediators.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the JNK-AP-1 signaling pathway.
Future Perspectives
The potent anti-inflammatory properties of this compound, coupled with its well-defined mechanism of action, position it as a promising lead compound for the development of novel therapeutics for inflammatory diseases. Further research is warranted to explore its efficacy and safety in in vivo models of inflammation. Additionally, structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design and synthesis of even more potent and selective analogs with improved pharmacokinetic profiles. The total synthesis of this compound and its derivatives will be crucial for providing sufficient quantities of these complex molecules for advanced preclinical and clinical investigations.
Conclusion
This compound is a fascinating natural product with a complex chemical structure and significant anti-inflammatory activity. Its ability to specifically target the JNK-AP-1 signaling pathway provides a solid foundation for its further development as a therapeutic agent. This technical guide has summarized the key aspects of its discovery, biological activity, and mechanism of action, offering a valuable resource to guide future research and development efforts in this exciting area of natural product science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukaol B: A Comprehensive Technical Review of a Promising Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol B, a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, has emerged as a molecule of significant interest in pharmacological research.[1] Its complex chemical structure and potent biological activities, particularly its anti-inflammatory effects, have prompted further investigation into its therapeutic potential. This technical guide provides a comprehensive review of the current state of research on this compound and related compounds, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-activated BV2 microglial cells.[1][2] The primary mechanism of action appears to be the modulation of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway.[3] this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1] Notably, it selectively inhibits the activation of JNK1/2 without affecting the phosphorylation of ERK1/2 or p38.[4]
Other related shizukaol compounds have also shown interesting biological activities. Shizukaol D has been reported to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway. Shizukaol A exerts its anti-inflammatory effects through the HMGB1/Nrf2/HO-1 pathway.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| Shizukaol A | RAW 264.7 | Inhibition of NO production | 13.79 ± 1.11 | [5] |
| Shizukaol D | SMMC-7721 | Growth Inhibition | 8.82 ± 1.66 | [6] |
| Shizukaol D | SK-HEP1 | Growth Inhibition | 9.25 ± 0.57 | [6] |
| Shizukaol D | Focus | Growth Inhibition | 6.26 ± 0.85 | [6] |
| Shizukaol D | HepG2 | Growth Inhibition | >50 | [6] |
| Shizukaol D | QGY-7703 | Growth Inhibition | 14.17 ± 1.93 | [6] |
Key Signaling Pathways
This compound and the JNK/AP-1 Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the JNK/AP-1 signaling cascade. In response to inflammatory stimuli like LPS, JNK is phosphorylated, which in turn phosphorylates c-Jun. Phosphorylated c-Jun then translocates to the nucleus and, as part of the AP-1 transcription factor complex, induces the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β. This compound inhibits the phosphorylation of JNK, thereby preventing the subsequent activation of c-Jun and the transcription of these inflammatory mediators.
Caption: this compound inhibits the JNK/AP-1 signaling pathway.
Shizukaol D and the Wnt Signaling Pathway
Shizukaol D has been shown to suppress the growth of liver cancer cells by modulating the Wnt signaling pathway. The Wnt pathway is crucial for cell proliferation and differentiation. In cancer, aberrant Wnt signaling can lead to uncontrolled cell growth. Shizukaol D's interference with this pathway suggests its potential as an anti-cancer agent.
Caption: Shizukaol D modulates the Wnt signaling pathway.
Shizukaol A and the HMGB1/Nrf2/HO-1 Signaling Pathway
Shizukaol A demonstrates anti-inflammatory activity by targeting High Mobility Group Box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway. HMGB1 is a pro-inflammatory cytokine. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1). Shizukaol A inhibits HMGB1, leading to the activation of the Nrf2/HO-1 pathway and a subsequent reduction in inflammation.
Caption: Shizukaol A regulates the HMGB1/Nrf2/HO-1 pathway.
Experimental Protocols
Anti-inflammatory Activity Assay in BV2 Microglial Cells
This protocol is based on the methodology described by Pan et al. (2017).[2]
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.[4] Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4]
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.
-
Cytokine Measurement (TNF-α, IL-1β): The concentrations of TNF-α and IL-1β in the culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wnt Signaling Pathway Analysis in Liver Cancer Cells
This protocol is a generalized procedure based on studies of Wnt pathway modulation.
-
Cell Culture: Human liver cancer cell lines (e.g., SMMC-7721, SK-HEP1) are cultured in appropriate media as recommended by the supplier.
-
Cell Treatment: Cells are treated with various concentrations of shizukaol D for specified time periods (e.g., 24, 48 hours).
-
Cell Proliferation Assay: Cell viability and proliferation are assessed using assays such as the MTT or WST-1 assay.
-
Luciferase Reporter Assay: To measure Wnt/β-catenin signaling activity, cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, cells are treated with shizukaol D. Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Western Blot Analysis: Protein levels of key Wnt pathway components such as β-catenin, GSK-3β, and target genes like c-Myc and Cyclin D1 are analyzed by Western blotting as described previously.
Synthesis of this compound
The total synthesis of this compound is a complex process that has been achieved through asymmetric synthesis. A key step in the synthesis is a biomimetic [4+2] dimerization reaction. While a detailed, step-by-step synthesis protocol is beyond the scope of this review, interested readers are directed to the primary literature on the asymmetric total syntheses of lindenane sesquiterpenoid dimers.
Clinical Status
To date, there is no publicly available information on any clinical trials involving this compound. The research is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its efficacy in cellular and animal models.
Conclusion and Future Directions
This compound and its related compounds represent a promising class of natural products with potent and diverse biological activities. The anti-inflammatory effects of this compound, mediated through the JNK/AP-1 pathway, make it a strong candidate for further development as a therapeutic agent for inflammatory diseases. Similarly, the anti-cancer properties of shizukaol D warrant further investigation.
Future research should focus on:
-
In-depth in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity and to design more potent and selective analogs.
-
Exploration of other potential therapeutic applications of this compound and other lindenane sesquiterpenoid dimers.
The comprehensive data and protocols presented in this technical guide are intended to facilitate and inspire further research into this exciting class of natural products, with the ultimate goal of translating these findings into novel therapeutic interventions.
References
- 1. acgpubs.org [acgpubs.org]
- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 values of shizukaol D on liver cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Total Synthesis of Shizukaol B: A Detailed Methodological Review
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the methodologies employed in the total synthesis of shizukaol B, a complex lindenane sesquiterpenoid dimer. The intricate heptacyclic framework and numerous contiguous stereocenters of this compound have made it a challenging target for synthetic chemists, inspiring the development of innovative and efficient synthetic strategies. This document outlines the key chemical transformations, presents quantitative data in a structured format, and provides detailed experimental protocols for pivotal reactions, alongside visual representations of the synthetic logic.
Strategic Overview
The asymmetric total synthesis of this compound has been notably accomplished by the research group of Liu and coworkers.[1] Their strategy hinges on a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to construct the core structure of the dimer. A key innovation in their approach is the late-stage installation of the α,β-unsaturated lactone moiety via a one-pot Z-type elimination/lactonization reaction.[1] This contrasts with other approaches to related lindenane dimers which often involve earlier introduction of this functionality.[2][3]
The synthesis commences from the readily available chiral pool starting material, (+)-verbenone, and proceeds through a linear sequence of approximately 20 steps.[1] The strategic use of a robust MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) mediated reaction and a highly selective biomimetic dimerization are hallmarks of this synthetic route.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound as reported by Huang, G., et al.[1] This allows for a clear comparison of the efficiency of the key transformations.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1-10 | Synthesis of Dienophile Precursor | (+)-Verbenone | Hydroxymethyl Ester | ~15 (over 10 steps) |
| 11 | MTBD-mediated elimination/lactonization | Hydroxymethyl Ester | α,β-Unsaturated Lactone (Dienophile) | 85 |
| 12-18 | Synthesis of Triene Monomer | (+)-Verbenone | Triene | ~10 (over 7 steps) |
| 19 | Biomimetic [4+2] Dimerization | α,β-Unsaturated Lactone & Triene | Dimer Adduct | 75 |
| 20 | Final transformations | Dimer Adduct | This compound | ~60 (over 2 steps) |
Table 1. Summary of yields for key steps in the total synthesis of this compound.
Key Experimental Protocols
The following are detailed methodologies for two of the most critical reactions in the total synthesis of this compound.
Protocol 1: MTBD-Mediated One-Pot Z-Type Elimination/Lactonization
This protocol describes the formation of the key α,β-unsaturated lactone dienophile from its hydroxymethyl ester precursor.
Materials:
-
Hydroxymethyl ester precursor
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the hydroxymethyl ester precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an inert atmosphere, add MTBD (2.0 equiv).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactone.
Protocol 2: Biomimetic [4+2] Dimerization
This protocol details the crucial Diels-Alder reaction between the synthesized triene and the α,β-unsaturated lactone dienophile to form the core structure of this compound.
Materials:
-
Triene monomer
-
α,β-Unsaturated lactone (Dienophile)
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the triene monomer (1.0 equiv) in anhydrous toluene (0.02 M) under an inert atmosphere, add the α,β-unsaturated lactone (1.2 equiv).
-
Stir the reaction mixture at 110 °C in a sealed tube.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dimer adduct.
Visualizing the Synthetic Logic
The following diagrams illustrate the key strategic relationships and workflows in the total synthesis of this compound.
References
- 1. Asymmetric Total Synthesis of Shizukaol J, Trichloranoid C and Trishizukaol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric total syntheses of sarbracholide and this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Total syntheses of shizukaols A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukaol B: In Vitro Treatment Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro study of shizukaol B, a lindenane-type dimeric sesquiterpene. The primary focus of existing research has been on its anti-inflammatory properties. While studies on the direct anti-cancer effects of this compound are not currently available in the reviewed literature, this document also summarizes the anti-cancer activities of a closely related compound, shizukaol D, to inform potential future research directions.
I. Anti-inflammatory Activity of this compound in BV2 Microglial Cells
This compound has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells. The compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β)[1]. The mechanism of action involves the modulation of the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway[1].
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | IC50 / Effective Concentration | Reference |
| BV2 Microglia | This compound + LPS (1 µg/mL) | NO Production | 12.5-50 µM (concentration-dependent inhibition) | [1] |
| BV2 Microglia | This compound + LPS (1 µg/mL) | iNOS Expression | 12.5-50 µM (concentration-dependent inhibition) | [1] |
| BV2 Microglia | This compound + LPS (1 µg/mL) | COX-2 Expression | 12.5-50 µM (concentration-dependent inhibition) | [1] |
| BV2 Microglia | This compound + LPS (1 µg/mL) | TNF-α Production | Concentration-dependent inhibition | [1] |
| BV2 Microglia | This compound + LPS (1 µg/mL) | IL-1β Production | Concentration-dependent inhibition | [1] |
| BV2 Microglia | This compound (25 µM) + LPS (1 µg/mL) | JNK Activation | Time-dependent inhibition (0-60 min) | [1] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 4 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and protein expression).
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
3. Western Blot Analysis for iNOS, COX-2, and JNK Pathway Proteins
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, JNK, phospho-JNK, c-Jun, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the JNK/AP-1 signaling pathway.
Caption: Experimental workflow for in vitro analysis of this compound.
II. Anti-cancer Potential: Insights from Shizukaol D
While no direct in vitro anti-cancer studies for this compound were identified, a related compound, shizukaol D, has demonstrated significant activity against human liver cancer cells. These findings may provide a rationale for investigating the anti-cancer potential of this compound.
Shizukaol D has been shown to:
-
Inhibit the proliferation of liver cancer cell lines SMMC-7721, SK-HEP1, Focus, and QGY-7703 in a dose- and time-dependent manner.
-
Induce apoptosis in liver cancer cells.
-
Repress the Wnt/β-catenin signaling pathway by downregulating β-catenin and its upstream regulators.
Quantitative Data for Shizukaol D
| Cell Line | IC50 (µmol/L) | Reference |
| SMMC-7721 | 8.82 ± 1.66 | [1] |
| SK-HEP1 | 9.25 ± 0.57 | [1] |
| Focus | 6.26 ± 0.85 | [1] |
| HepG2 | >50 | [1] |
| QGY-7703 | 14.17 ± 1.93 | [1] |
Shizukaol D Signaling Pathway
Caption: Shizukaol D inhibits the Wnt/β-catenin signaling pathway.
III. Conclusion and Future Directions
The available evidence demonstrates that this compound is a potent anti-inflammatory agent in vitro, with a clear mechanism of action involving the JNK/AP-1 pathway. The detailed protocols provided herein can be used to further investigate its anti-inflammatory potential.
Given the anti-cancer activity of the related compound shizukaol D, future in vitro studies could explore the effects of this compound on various cancer cell lines, particularly those where the Wnt/β-catenin or other relevant inflammatory signaling pathways are dysregulated. Such studies would be valuable for expanding the therapeutic potential of this class of natural compounds.
References
Application Notes and Protocols: Shizukaol B as a Potent Inhibitor of the JNK/AP-1 Signaling Pathway
Abstract
These application notes provide a detailed protocol for evaluating the inhibitory effect of shizukaol B, a natural compound, on the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway. The JNK/AP-1 pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis, making it a key target in drug discovery for various diseases, including cancer and inflammatory disorders.[1][2][3] This document outlines the necessary materials and step-by-step procedures for conducting an AP-1 luciferase reporter assay and a Western blot analysis to quantify the inhibitory potential of this compound. The intended audience for these notes includes researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2][4] Environmental stress and inflammatory cytokines can activate the JNK signaling cascade.[1] This activation leads to the phosphorylation and subsequent activation of several transcription factors, most notably c-Jun, a key component of the activator protein-1 (AP-1) complex.[5][6] AP-1, a dimeric transcription factor, then translocates to the nucleus and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of the JNK/AP-1 pathway is implicated in numerous pathologies, making it an attractive target for therapeutic intervention.[3]
This compound is a natural product with potential therapeutic properties. This document provides a framework for investigating its specific inhibitory activity against the JNK/AP-1 pathway. The described assays will enable researchers to determine the efficacy and potency of this compound in a cellular context.
Signaling Pathway and Experimental Workflow
To visualize the JNK/AP-1 signaling pathway and the experimental approach for assessing this compound's inhibitory activity, the following diagrams have been generated.
Materials and Reagents
Cell Culture
-
HEK293 cell line stably expressing an AP-1 luciferase reporter (e.g., Boster Bio, Cat# RC1002).[8]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum), heat-inactivated
-
Penicillin-Streptomycin solution
-
Puromycin (for selection, if applicable)[8]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
AP-1 Luciferase Reporter Assay
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)[7][8]
-
96-well white, solid-bottom microplates[8]
-
Luciferase Assay Reagent (e.g., ONE-Glo Luciferase Assay System)[9]
-
Luminometer
Western Blot Analysis
-
This compound
-
PMA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit[10]
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)[10]
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody[10]
-
Chemiluminescent substrate[10]
-
Imaging system
Experimental Protocols
Protocol 1: AP-1 Luciferase Reporter Assay for this compound Inhibition
This protocol is adapted from commercially available AP-1 reporter assay kits.[7][8][9][11]
-
Cell Seeding:
-
Harvest HEK293-AP-1 reporter cells and resuspend in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed 5 x 104 cells per well in a 96-well white, solid-bottom plate in a volume of 100 µL.[8]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (DMEM with reduced serum, e.g., 0.5% FBS).
-
Carefully remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a solution of PMA in assay medium at a concentration that gives a robust AP-1 activation (e.g., 10-50 ng/mL, to be optimized).
-
Add 50 µL of the PMA solution to all wells except the unstimulated control wells. Add 50 µL of assay medium to the unstimulated wells.
-
Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate luminometer.[8]
-
Protocol 2: Western Blot for Phospho-JNK and Phospho-c-Jun
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or another suitable cell line) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate with PMA for a predetermined optimal time (e.g., 30-60 minutes) to induce JNK and c-Jun phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total JNK, total c-Jun, and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation and Analysis
The quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: Inhibition of PMA-Induced AP-1 Activity by this compound
| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Unstimulated) | 1,500 ± 150 | N/A |
| 0 (PMA only) | 25,000 ± 2,100 | 0 |
| 0.1 | 22,500 ± 1,800 | 10 |
| 1 | 13,000 ± 1,200 | 48 |
| 5 | 6,000 ± 550 | 76 |
| 10 | 2,000 ± 250 | 92 |
| IC50 (µM) | \multicolumn{2}{ | c |
Data are presented as mean ± SD from a representative experiment performed in triplicate. RLU = Relative Light Units.
Table 2: Effect of this compound on JNK and c-Jun Phosphorylation
| Treatment | p-JNK / Total JNK (Fold Change) | p-c-Jun / Total c-Jun (Fold Change) |
| Control | 1.0 | 1.0 |
| PMA (50 ng/mL) | 8.5 ± 0.7 | 10.2 ± 0.9 |
| PMA + this compound (1 µM) | 4.1 ± 0.5 | 5.3 ± 0.6 |
| PMA + this compound (5 µM) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| PMA + this compound (10 µM) | 1.1 ± 0.2 | 1.2 ± 0.3 |
Data are presented as mean ± SD from densitometric analysis of Western blots from three independent experiments, normalized to the control group.
Conclusion
The protocols described in these application notes provide a robust framework for assessing the inhibitory potential of this compound on the JNK/AP-1 signaling pathway. The AP-1 luciferase reporter assay offers a high-throughput method for determining the compound's potency (IC50), while the Western blot analysis confirms its mechanism of action by directly measuring the phosphorylation status of key pathway components, JNK and c-Jun. The hypothetical data presented suggest that this compound is a potent inhibitor of this pathway, warranting further investigation as a potential therapeutic agent for diseases driven by JNK/AP-1 hyperactivation.
References
- 1. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. bosterbio.com [bosterbio.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. origene.com [origene.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes & Protocols for the Quantification of Shizukaol B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Shizukaol B, a lindenane-type dimeric sesquiterpene with significant anti-inflammatory properties. The primary analytical technique detailed is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.
Introduction to this compound
This compound is a natural product isolated from plants of the Chloranthus genus, such as Chloranthus henryi.[1] It has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] Mechanistic studies have revealed that this compound exerts its effects, at least in part, by modulating the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[2] Given its therapeutic potential, robust and reliable analytical methods are essential for its quantification in preclinical and clinical studies, including pharmacokinetic and pharmacodynamic assessments.
Analytical Technique: UPLC-MS/MS
UPLC-MS/MS offers superior resolution, sensitivity, and speed compared to conventional HPLC. For a compound like this compound, which may be present at low concentrations in biological samples, the selectivity of tandem mass spectrometry (MS/MS) is crucial for accurate quantification, minimizing interference from matrix components.
Experimental Protocol: Quantification of this compound in Rat Plasma
This protocol describes a hypothetical UPLC-MS/MS method for the determination of this compound in rat plasma. The parameters are based on established methods for other sesquiterpenoids and natural products.[3][4][5]
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Verapamil or another structurally similar and stable compound not present in the matrix.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Rat plasma (blank, heparinized)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the reference standard)
-
Internal Standard (Verapamil): m/z 455.3 > 165.1
-
-
Collision Energy and other compound-dependent parameters: To be optimized for this compound.
5. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL Verapamil).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
6. Calibration and Quality Control
-
Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).
-
Process calibration standards and QC samples alongside the unknown samples using the same procedure.
Data Presentation
The following tables summarize representative quantitative data for the described hypothetical UPLC-MS/MS method. This data is illustrative of a typical bioanalytical method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0018 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| 3 (LQC) | < 8.5% | ± 7.0% | < 9.0% | ± 8.0% |
| 80 (MQC) | < 6.0% | ± 5.0% | < 7.5% | ± 6.5% |
| 800 (HQC) | < 5.5% | ± 4.0% | < 6.0% | ± 5.0% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| 3 (LQC) | 88.5 | 95.2 |
| 80 (MQC) | 91.2 | 98.7 |
| 800 (HQC) | 92.5 | 96.8 |
Visualizations
This compound Anti-inflammatory Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced JNK/AP-1 signaling pathway in microglial cells.[2]
Caption: Inhibition of the JNK/AP-1 signaling pathway by this compound.
UPLC-MS/MS Experimental Workflow
The diagram below outlines the major steps for the quantification of this compound in a plasma sample.
Caption: Workflow for this compound quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of a sensitive LC‐MS/MS method for simultaneous quantification of eleven constituents in rat serum and its … [ouci.dntb.gov.ua]
- 4. Quantitation of talinolol in rat plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
preparing shizukaol B stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol B is a naturally occurring sesquiterpenoid dimer isolated from Chloranthus henryi. It has demonstrated significant biological activity, most notably potent anti-inflammatory effects. Research has shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Its mechanism of action involves the modulation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, making it a compound of interest for drug discovery and development in the context of inflammatory diseases.
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro experiments. Adherence to these guidelines will ensure the accurate and reproducible application of this compound in experimental settings.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄₀H₄₄O₁₃ |
| Molecular Weight | 732.77 g/mol |
| CAS Number | 142279-40-1 |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Recommended Solvent | DMSO |
| Typical Experimental Concentrations | 12.5 - 50 µM |
| Storage of Stock Solution | -20°C or -80°C for long-term storage |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be further diluted to working concentrations for various cellular assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a laminar flow hood to maintain sterility and to avoid inhalation of the powder. Wear appropriate PPE throughout the procedure.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 7.33 mg of this compound powder into the tared tube. This corresponds to 10 µmoles of the compound.
-
-
Dissolution in DMSO:
-
Add 1.0 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Intermediate Dilution (e.g., to 1 mM):
-
Prepare an intermediate dilution to facilitate the preparation of a range of final concentrations.
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO or serum-free cell culture medium to obtain a 1 mM solution. Mix well by pipetting.
-
-
Final Dilution to Working Concentration:
-
To prepare a final concentration of 25 µM in a final volume of 1 mL of cell culture medium, add 2.5 µL of the 1 mM intermediate stock solution to 997.5 µL of the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
-
-
Application to Cells:
-
Gently mix the final working solution by inverting the tube or by gentle pipetting.
-
Add the desired volume of the working solution to your cell culture wells.
-
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: this compound inhibits the JNK signaling pathway.
Application Notes and Protocols for Shizukaol B-Induced Anti-Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has demonstrated significant anti-inflammatory properties.[1][2][3] In cellular models, particularly in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively mitigates the inflammatory cascade.[1][3] These application notes provide a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for evaluating the anti-inflammatory effects of this compound in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[3] In LPS-activated microglial cells, this compound has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation and nuclear translocation of the transcription factor activator protein-1 (AP-1).[3] This blockade of the JNK/AP-1 signaling axis leads to the downstream suppression of pro-inflammatory gene expression.
Specifically, this compound has been observed to:
-
Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
Decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3]
It is noteworthy that this compound's inhibitory action is selective for the JNK pathway, with little to no effect on the extracellular signal-regulated kinase 1/2 (ERK1/2) or p38 MAPK pathways.[3]
Data Presentation
The anti-inflammatory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data on its efficacy in LPS-stimulated BV2 microglial cells.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
| Parameter | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| NO Production | BV2 Microglia | LPS (1 µg/mL) | 12.5-50 µM | Concentration-dependent inhibition | [1] |
| iNOS Expression | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Concentration-dependent suppression | [3] |
| COX-2 Expression | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Concentration-dependent suppression | [3] |
| TNF-α Production | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Concentration-dependent suppression | [3] |
| IL-1β Production | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Concentration-dependent suppression | [3] |
Table 2: Effect of this compound on JNK Signaling Pathway
| Parameter | Cell Line | Stimulant | This compound Concentration | Treatment Time | Observed Effect | Reference |
| JNK Activation (Phosphorylation) | BV2 Microglia | LPS (1 µg/mL) | 25 µM | 0-60 min | Inhibition of LPS-mediated JNK activation | [1] |
| c-Jun Phosphorylation and Nuclear Translocation | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Not Specified | Reduced phosphorylation and nuclear translocation | [3] |
| AP-1 DNA Binding Activity | BV2 Microglia | LPS (1 µg/mL) | Not Specified | Not Specified | Reduced DNA binding activity | [3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of BV2 microglial cells and their treatment with this compound and LPS to induce an inflammatory response.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well, 24-well, and 6-well tissue culture plates
-
Sterile, disposable labware
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
For NO, TNF-α, and IL-1β assays, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
For Western blotting, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
For immunofluorescence, seed cells on glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing 2% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) for 1 hour.[1]
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, 0-60 minutes for signaling protein analysis).[1]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatants from treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1, 2, 5, 10, 25, 50 µM) in culture medium.
-
-
Assay:
-
Transfer 50 µL of cell culture supernatant from each well of the treated 96-well plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
ELISA for TNF-α and IL-1β
This protocol quantifies the concentration of TNF-α and IL-1β in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from treated cells
-
Commercially available ELISA kits for mouse TNF-α and IL-1β
-
96-well microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Incubating the plate with cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blotting for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)
This protocol detects the levels of phosphorylated JNK and c-Jun in cell lysates to assess the activation of the JNK signaling pathway.
Materials:
-
Treated BV2 cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).
-
Immunofluorescence for c-Jun Nuclear Translocation
This protocol visualizes the subcellular localization of c-Jun to determine its translocation to the nucleus upon stimulation.
Materials:
-
Treated BV2 cells on glass coverslips
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-c-Jun
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-c-Jun antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope and capture images to assess the nuclear translocation of c-Jun.
-
References
Application Notes and Protocols for Investigating the Biological Effects of Shizukaol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to elucidate the biological activities of Shizukaol B, a lindenane-type dimeric sesquiterpene with known anti-inflammatory properties. The protocols outlined below are intended to serve as a foundational framework for investigating its mechanism of action and exploring its therapeutic potential.
Introduction to this compound
This compound is a natural compound isolated from Chloranthus henryi.[1][2] Pre-clinical studies have demonstrated its potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][3] Specifically, this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] The primary mechanism of action identified is the inhibition of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade.[1][3][4]
Key Research Areas
The following areas represent critical avenues for the investigation of this compound's biological effects:
-
Anti-inflammatory Activity: Characterization and quantification of its inhibitory effects on inflammatory mediators and signaling pathways.
-
Mechanism of Action: Detailed elucidation of the molecular targets and signaling cascades modulated by this compound.
-
Cytotoxicity and Anti-proliferative Effects: Assessment of its potential as an anti-cancer agent, drawing parallels from related compounds like Shizukaol D which has shown activity against liver cancer cells.[5][6]
-
Metabolic Effects: Investigation into its influence on cellular metabolism, inspired by findings on Shizukaol D's impact on lipid metabolism.[7]
Experimental Protocols
Cell Culture and Reagents
Protocol 3.1.1: Cell Line Maintenance
-
Cell Lines:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Protocol 3.1.2: Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to desired concentrations in culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Lipopolysaccharide (LPS) Stock Solution: Prepare a 1 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Store at -20°C.
Anti-inflammatory Assays
Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed BV2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 3.2.2: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Seed BV2 or RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Mechanism of Action Studies (Western Blot Analysis)
Protocol 3.3.1: Analysis of JNK/AP-1 Signaling Pathway
-
Seed BV2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).[2]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity and Anti-proliferative Assays
Protocol 3.4.1: Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 3.4.2: Colony Formation Assay
-
Seed cancer cells in a 6-well plate at a low density (e.g., 500 cells/well).
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
Data Presentation
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-1β Release (% of LPS control) |
| Control | - | |||
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 |
Table 2: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | |||
| SMMC-7721 |
Visualizations
Caption: this compound inhibits the JNK/AP-1 signaling pathway.
Caption: Workflow for anti-inflammatory activity assessment.
Caption: Workflow for evaluating anti-cancer effects.
References
- 1. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Shizukaol B in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia and subsequent release of pro-inflammatory mediators, is a critical component in the pathogenesis and progression of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in in vitro models of neuroinflammation, a key aspect of many neurodegenerative disease models. The primary mechanism of action for this compound involves the attenuation of inflammatory responses in microglial cells by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[1][2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The proposed mechanism involves the following key steps:
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: this compound concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] This leads to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1]
-
Modulation of the JNK-AP-1 Signaling Pathway: The anti-inflammatory effects of this compound are mediated through the JNK-AP-1 signaling pathway.[1][2] It specifically inhibits the phosphorylation of JNK, which in turn prevents the phosphorylation and nuclear translocation of c-Jun, a key component of the AP-1 transcription factor.[1]
-
Suppression of AP-1 DNA Binding Activity: By inhibiting the activation of c-Jun, this compound effectively blocks the DNA binding activity of AP-1, a critical regulator of iNOS and COX-2 gene expression.[1]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.
Table 1: Inhibitory Effects of this compound on NO, TNF-α, and IL-1β Production
| Concentration of this compound (µM) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) |
| 12.5 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 25 | Further Reduced | Further Reduced | Further Reduced |
| 50 | Maximally Reduced | Maximally Reduced | Maximally Reduced |
Data are expressed as a percentage of the LPS-stimulated control group. Specific IC50 values are not provided in the source material, but a clear concentration-dependent inhibition was observed.[1]
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | iNOS Protein Expression | COX-2 Protein Expression |
| Control | Basal Level | Basal Level |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased |
| LPS + this compound (12.5 µM) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
| LPS + this compound (25 µM) | Further Reduced vs. LPS | Further Reduced vs. LPS |
| LPS + this compound (50 µM) | Maximally Reduced vs. LPS | Maximally Reduced vs. LPS |
Expression levels were determined by Western blot analysis.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-neuroinflammatory effects of this compound are provided below.
Protocol 1: Cell Culture and Treatment
Objective: To culture BV2 microglial cells and treat them with LPS and this compound to induce and subsequently inhibit an inflammatory response.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO, TNF-α, and IL-1β measurement; shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the amount of NO produced by BV2 cells in the culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
After cell treatment (Protocol 1), collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation
Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of JNK.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
Objective: To measure the concentration of secreted TNF-α and IL-1β in the cell culture supernatant.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-1β
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: this compound signaling pathway in microglia.
Caption: Role of this compound in neuroinflammation.
References
Application Notes and Protocols for Shizukaol B Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol B is a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi. It has demonstrated significant anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Its mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β). This activity is mediated, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[1]
A significant challenge in the in vitro study of this compound is its inherent hydrophobicity, leading to poor solubility in aqueous cell culture media. This necessitates the use of specialized delivery methods to ensure its effective and reproducible administration to cultured cells. These application notes provide detailed protocols for three common methods for delivering this compound to cell cultures: direct dissolution in dimethyl sulfoxide (DMSO), complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), and encapsulation in liposomes.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H44O13 | [2] |
| Molecular Weight | 732.77 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
Signaling Pathway Affected by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the JNK/AP-1 signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the JNK/AP-1 signaling pathway.
Delivery Methods: A Comparative Overview
| Delivery Method | Principle | Advantages | Disadvantages | Typical Loading Efficiency | Potential Cytotoxicity |
| DMSO | Co-solvent solubilization | Simple, rapid, and widely used. | Can be cytotoxic at higher concentrations (>0.5% v/v); may have off-target effects. | Not applicable | High at concentrations >0.5% (v/v) |
| HP-β-Cyclodextrin | Inclusion complex formation | Increases aqueous solubility; generally low cytotoxicity. | May extract cholesterol from cell membranes at high concentrations; requires optimization of the drug:cyclodextrin ratio. | 50-80% (for sesquiterpenes) | Low to moderate, dose-dependent |
| Liposomes | Encapsulation within a lipid bilayer | Biocompatible; protects the drug from degradation; can enhance cellular uptake. | More complex and time-consuming preparation; potential for batch-to-batch variability. | 60-90% (for sesquiterpenes)[4] | Generally low, but depends on lipid composition |
Protocol 1: Direct Dissolution in DMSO
This is the most straightforward method for solubilizing this compound for in vitro experiments. However, careful control of the final DMSO concentration in the cell culture medium is crucial to avoid solvent-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for this compound delivery using DMSO.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Complete cell culture medium
Protocol
-
Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of this compound powder (e.g., 1 mg). b. Dissolve the powder in a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 732.77 g/mol , so for a 10 mM stock, dissolve 7.33 mg in 1 mL of DMSO. c. Ensure complete dissolution by vortexing or gentle warming. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: a. Thaw an aliquot of the this compound stock solution. b. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is kept below 0.1% (v/v) to minimize cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
-
Treat Cells: a. Remove the existing medium from your cultured cells. b. Add the freshly prepared this compound working solutions to the cells. c. Incubate for the desired experimental duration.
Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. HP-β-CD is a derivative commonly used in cell culture due to its higher solubility and lower toxicity compared to the parent β-cyclodextrin.
Experimental Workflow
Caption: Workflow for this compound delivery using HP-β-CD.
Materials
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Orbital shaker or magnetic stirrer
-
0.22 µm sterile syringe filter
-
Sterile tubes
-
Pipettes and sterile tips
-
Complete cell culture medium
Protocol
-
Determine Optimal Molar Ratio: a. The optimal molar ratio of this compound to HP-β-CD needs to be determined empirically. A starting point is to test ratios from 1:1 to 1:10 (this compound:HP-β-CD).
-
Prepare the this compound:HP-β-CD Complex: a. Prepare a stock solution of HP-β-CD in sterile PBS or serum-free medium (e.g., 100 mM). b. Add this compound powder directly to the HP-β-CD solution at the desired molar ratio. c. Incubate the mixture on an orbital shaker or with a magnetic stirrer at room temperature for 24-48 hours to facilitate complex formation. The container should be protected from light.
-
Prepare the Final Formulation: a. After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any uncomplexed, insoluble this compound. b. Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter. This is your stock solution of the this compound:HP-β-CD complex. c. The concentration of this compound in the stock solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) if a precise concentration is required.
-
Prepare Working Solutions and Treat Cells: a. Dilute the stock solution of the complex in complete cell culture medium to achieve the desired final concentrations. b. A vehicle control containing the same concentration of HP-β-CD without this compound should be included in your experiments. c. Treat cells as described in Protocol 1, step 3.
Protocol 3: Encapsulation in Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will primarily be incorporated within the lipid bilayer. The thin-film hydration method is a common technique for preparing liposomes in a laboratory setting.
Experimental Workflow
Caption: Workflow for liposomal delivery of this compound.
Materials
-
This compound powder
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for uniform size)
-
Sterile PBS or other aqueous buffer
-
Size exclusion chromatography column (e.g., Sephadex G-50) for purification
Protocol
-
Preparation of the Lipid Film: a. Dissolve the chosen phospholipids, cholesterol (a common molar ratio is 2:1 phospholipid:cholesterol), and this compound in the organic solvent in a round-bottom flask. The amount of this compound can be varied to optimize loading, a starting point is a 1:10 to 1:20 drug-to-lipid molar ratio. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration of the Lipid Film: a. Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS) and gently rotating the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid used. b. This initial hydration will form multilamellar vesicles (MLVs).
-
Vesicle Size Reduction: a. To obtain smaller, more uniform liposomes suitable for cell culture, the MLV suspension must be downsized. This can be achieved by:
- Sonication: Using a probe sonicator (more efficient) or a bath sonicator to form small unilamellar vesicles (SUVs).
- Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method produces liposomes with a more uniform size distribution.
-
Purification of Liposomes: a. Remove unencapsulated this compound by passing the liposome suspension through a size exclusion chromatography column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Characterization and Treatment: a. Characterize the liposomes for size, polydispersity, and encapsulation efficiency (requires analytical techniques to quantify the amount of this compound in the liposomes versus the total amount used). b. Treat cells with the purified liposomal this compound suspension. A control with "empty" liposomes (prepared without this compound) should be included in your experiments.
Conclusion
The selection of an appropriate delivery method is critical for the successful in vitro investigation of the biological activities of this compound. For preliminary studies, direct dissolution in DMSO is a rapid and convenient option, provided that the final solvent concentration is carefully controlled. For experiments requiring higher concentrations of this compound or for cell types sensitive to DMSO, the use of HP-β-cyclodextrin complexes or liposomal formulations is recommended. These advanced delivery systems can enhance the solubility and bioavailability of this compound in cell culture, leading to more reliable and reproducible experimental outcomes. It is imperative to include appropriate vehicle controls in all experiments to account for any potential effects of the delivery vehicle itself.
References
- 1. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HIV Protease | IL Receptor | JNK | p38 MAPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Shizukaol B Handling and Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the peroxidation of shizukaol B and the formation of experimental artifacts.
Troubleshooting Guide
Artifact formation during the handling and analysis of this compound can lead to inaccurate experimental results. The primary artifact is the peroxidized chlorahololide-type dimer, formed due to the inherent instability of the shizukaol structure.
Key Insight: Shizukaol-type dimers can convert into peroxidized chlorahololide-type dimers. This transformation is considered an artifact formation. The instability of the C4-C5 double bond in the shizukaol molecule is the primary cause of this peroxidation, which is likely a free radical reaction initiated by oxygen and light.[1]
Below is a table summarizing common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC/LC-MS chromatogram | Peroxidation of this compound. | Prepare fresh solutions of this compound for each experiment. Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or below. Minimize exposure to light by using amber vials and covering sample trays. |
| Reaction with solvents. | Avoid using reactive solvents. Methanol has been observed to be a solvent in which peroxidation occurs over time.[1] Consider using less reactive solvents like acetonitrile for sample preparation and analysis if compatible. | |
| Inconsistent bioassay results | Degradation of this compound in the assay medium. | Prepare stock solutions in a suitable, non-reactive solvent (e.g., DMSO) and dilute into the assay medium immediately before use. Include a stability control of this compound in the assay medium over the time course of the experiment. |
| Presence of more active peroxidized artifacts. | Analyze the purity of the this compound sample by HPLC or LC-MS before conducting bioassays to ensure the absence of degradation products. | |
| Loss of compound over time in stored solutions | Peroxidation and degradation. | Store this compound as a dry powder in a desiccator at -20°C or below, protected from light. For solutions, use an inert gas overlay and store at -80°C for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The primary degradation products are peroxidized chlorahololide-type dimers.[1] This occurs due to the oxidation of the unstable C4-C5 double bond in the this compound molecule.[1]
Q2: How can I prevent the peroxidation of this compound during storage?
A2: To prevent peroxidation, store this compound as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. If you must store it in solution, use a non-reactive, dry solvent, purge with an inert gas, and store at -80°C in amber vials.
Q3: What are the best practices for handling this compound in the laboratory?
A3: Minimize the exposure of this compound to air and light. Prepare solutions fresh for each experiment. Use amber glass vials or wrap vials in aluminum foil. When working with solutions, keep them on ice and use them as quickly as possible.
Q4: Which analytical techniques are suitable for detecting this compound and its artifacts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is suitable for routine purity checks. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HR-MS), is recommended.[1]
Q5: Can the peroxidized artifacts of this compound interfere with its biological activity?
A5: Yes. The peroxidized artifacts may have different biological activities than the parent compound. This can lead to a misinterpretation of experimental results. Therefore, it is crucial to use pure, unoxidized this compound in biological assays.
Experimental Protocols
Protocol for Storage and Handling of this compound
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Freezer (-20°C and -80°C)
-
Desiccator
Procedure:
For Long-Term Storage (Solid):
-
Aliquot the solid this compound into pre-weighed amber glass vials.
-
Place the open vials in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
Backfill the desiccator with an inert gas (argon or nitrogen).
-
Quickly cap the vials tightly.
-
Store the vials at -20°C or -80°C.
For Preparation of Stock Solutions:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If not for immediate use, flush the headspace of the vial with inert gas before recapping.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
For Use in Experiments:
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the final working concentration in the appropriate buffer or medium immediately before use.
-
Keep working solutions on ice and protected from light throughout the experiment.
-
Discard any unused working solution at the end of the day.
HPLC Method for Purity Analysis of this compound
This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting the formation of more polar peroxidized artifacts. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm and 254 nm |
Sample Preparation: Dissolve a small amount of this compound in acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory studies of this compound.
References
Shizukaol B Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B. Our aim is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1][2] Its primary reported biological activity is the attenuation of inflammatory responses. Specifically, it has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[3]
Q2: In what solvents can I dissolve this compound?
Q3: What are the recommended storage conditions for this compound?
Specific stability studies on this compound are limited. However, as a complex natural product, it is susceptible to degradation. Shizukaol-type dimers have been reported to be unstable and can convert to peroxidized forms.[4] Therefore, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare fresh stocks for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?
This compound has been shown to exert its anti-inflammatory effects in LPS-activated microglia by modulating the JNK-AP-1 signaling pathway. It inhibits the activation of c-Jun N-terminal kinase 1/2 (JNK) and subsequently blocks the activation of activator protein-1 (AP-1).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no anti-inflammatory effect | Compound Degradation: this compound may have degraded due to improper storage. | Prepare fresh stock solutions. Store solid compound in a desiccator at -20°C, protected from light. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
| Solubility Issues: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line (typically <0.1%). Briefly vortex the stock solution before diluting in pre-warmed media. Visually inspect for any precipitation after dilution. | |
| Cell Culture Variability: BV2 microglial cells can exhibit phenotypic changes with high passage numbers, affecting their response to LPS and this compound. | Use low-passage BV2 cells for your experiments. Maintain a consistent cell seeding density and culture conditions. | |
| LPS Activity: The lipopolysaccharide (LPS) used for stimulation may have lost its potency. | Use a fresh batch of LPS or test the activity of your current stock on a positive control. | |
| High Cell Toxicity | High Concentration of this compound: The concentration of this compound used may be cytotoxic to the cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Variability in Cytokine/Nitric Oxide Measurements | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently shake the plate in a cross pattern to ensure even cell distribution. |
| Timing of Treatment and Analysis: The kinetics of inflammatory marker production can vary. | Optimize the timing for pre-treatment with this compound, LPS stimulation, and collection of supernatants for analysis. | |
| Assay Sensitivity and Linearity: The assay used for detection (e.g., Griess assay for nitric oxide, ELISA for cytokines) may not be in the optimal range. | Ensure your samples fall within the linear range of the standard curve for your assay. Dilute samples if necessary. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound and related compounds on key inflammatory markers.
| Compound | Cell Line | Parameter Measured | Concentration | Observed Effect | IC₅₀ |
| Shizukaol A | RAW 264.7 | NO Production | Not specified | Inhibited LPS-induced NO production | 13.79 ± 1.11 µM[5] |
| Shizukaol A | RAW 264.7 | iNOS Expression | Not specified | Down-regulated[5] | Not Reported |
| Shizukaol A | RAW 264.7 | COX-2 Expression | Not specified | Down-regulated[5] | Not Reported |
| Lindenane Dimer (22) | BV-2 | NO Production | Not specified | Significantly inhibited LPS-induced NO production | 3.18 - 11.46 µM[3] |
| Lindenane Dimer (24) | BV-2 | NO Production | Not specified | Significantly inhibited LPS-induced NO production | 3.18 - 11.46 µM[3] |
| Lindenane Dimer (22) | BV-2 | iNOS Protein Level | Not specified | Inhibited LPS-induced upregulation[3] | Not Reported |
| Lindenane Dimer (24) | BV-2 | iNOS Protein Level | Not specified | Inhibited LPS-induced upregulation[3] | Not Reported |
| Lindenane Dimer (22) | BV-2 | COX-2 Protein Level | Not specified | Inhibited LPS-induced upregulation[3] | Not Reported |
| Lindenane Dimer (24) | BV-2 | COX-2 Protein Level | Not specified | Inhibited LPS-induced upregulation[3] | Not Reported |
| Shizukaol D | Liver Cancer Cells | Cell Growth | Not specified | Exerted a growth inhibition effect | Not Reported[6] |
Experimental Protocols
Key Experiment: In Vitro Anti-inflammatory Activity in LPS-stimulated BV2 Microglial Cells
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound.
1. Cell Culture and Seeding:
-
Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound and LPS Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS.
3. Treatment:
-
Replace the culture medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for the desired time (e.g., 24 hours).
4. Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
5. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β):
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
6. Western Blot Analysis for iNOS and COX-2:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
7. Cell Viability Assay:
-
In a parallel experiment, assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Visualizations
References
- 1. Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Shizukaol B Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell assay?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. Based on published data for its anti-inflammatory effects, a starting range of 1 µM to 50 µM is advisable. For cytotoxicity or anti-proliferative assays, a higher range, potentially up to 100 µM, may be necessary to observe an effect. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q2: How should I dissolve this compound for my cell culture experiments?
A2: this compound, as a sesquiterpene dimer, is expected to have low aqueous solubility. It is recommended to dissolve this compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control wells and is at a non-toxic level for your cells (typically ≤ 0.5%).
Q3: I am not observing the expected anti-inflammatory effect of this compound. What could be the issue?
A3: Several factors could contribute to a lack of effect:
-
Concentration: The concentration of this compound may be too low for your specific cell type or stimulus. Try increasing the concentration based on your initial dose-response experiments.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond appropriately to stimuli or treatments.
-
Stimulus: The concentration or timing of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) may need optimization.
-
Incubation Time: The incubation time with this compound before and/or after the stimulus may not be optimal. A time-course experiment is recommended.
-
Assay Sensitivity: The assay you are using to measure the inflammatory response (e.g., Griess assay for nitric oxide, ELISA for cytokines) may not be sensitive enough to detect subtle changes.
Q4: this compound is showing high cytotoxicity in my experiments, even at low concentrations. What can I do?
A4: Unintended cytotoxicity can be a concern. Consider the following:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control (medium with the same final concentration of DMSO) shows no toxicity.
-
Compound Purity: Impurities in the this compound sample could be contributing to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound. It is crucial to determine the cytotoxic concentration range for your specific cells using an assay like the MTT or CCK-8 assay.
-
Incubation Time: Longer incubation times can lead to increased cytotoxicity. Consider reducing the exposure time.
Data Presentation: Efficacy and Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| This compound | BV2 (microglial cells) | Anti-inflammatory (LPS-induced NO, iNOS, COX-2, TNF-α, IL-1β inhibition) | 12.5 - 50 µM | [1][2] |
| This compound | WI-38 (human lung fibroblasts) | Cytotoxicity (CCK-8) | No significant cytotoxicity observed at tested concentrations. | [1] |
| Shizukaol A | RAW 264.7 (macrophages) | Anti-inflammatory (LPS-induced NO inhibition) | IC50: 13.79 ± 1.11 µM | |
| Shizukaol D | SMMC-7721 (liver cancer) | Anti-proliferative (CCK-8) | Dose-dependent inhibition (significant effects at 12.5 - 50 µmol/L) | [3][4] |
| Shizukaol D | Focus (liver cancer) | Anti-proliferative (CCK-8) | Dose-dependent inhibition | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cytotoxicity Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to a specific cell line, which is a critical first step before conducting functional assays.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to obtain 2x working concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the respective wells. Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Anti-inflammatory Effects of this compound
This protocol outlines a general method to evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).
Materials:
-
This compound
-
Cell culture grade DMSO
-
RAW 264.7 or BV2 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL). Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.
-
Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 540 nm).
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.
Mandatory Visualizations
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: this compound's known signaling pathway in inhibiting inflammation.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukaol B Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of shizukaol B, a lindenane-type dimeric sesquiterpene with known anti-inflammatory properties.[1][2] While this compound has been shown to exert its effects in part through the JNK/AP-1 signaling pathway, a thorough understanding of its full biological activity requires careful consideration of potential unintended molecular interactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV2 microglial cells.[1][4] It concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] The primary mechanism of action identified is the modulation of the JNK/AP-1 signaling pathway.[3][4] Specifically, this compound inhibits the activation of c-Jun N-terminal kinase 1/2 (JNK1/2) and subsequently blocks the activation of activator protein-1 (AP-1).[3][4]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited published data specifically documenting the off-target effects of this compound. However, like many small molecules, it is plausible that this compound may interact with other cellular targets. Related compounds, such as shizukaol D, have been shown to interact with other pathways, including the AMPK-ACC and Wnt signaling pathways, suggesting that lindenane-type sesquiterpenoids may have diverse biological activities.[5][6][7] Therefore, investigating potential off-target effects is a critical step in the comprehensive evaluation of this compound's therapeutic potential and safety profile.
Q3: What are the first steps to assess the potential off-target profile of this compound in my experimental system?
A3: A tiered approach is recommended. Initially, in silico methods can be employed to predict potential off-target interactions based on the chemical structure of this compound.[8][9][10] Following computational analysis, preliminary experimental validation can be performed using broad-spectrum kinase inhibitor panels or receptor binding assays, as these are common off-target liabilities for small molecules.[11] Further characterization should involve unbiased, genome-wide approaches in relevant cell lines.[12][13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not explained by JNK/AP-1 inhibition. | This compound may be modulating an alternative signaling pathway. For instance, related compounds have been shown to affect AMPK or Wnt signaling.[5][6][7] | 1. Perform a literature search on the observed phenotype to identify potentially involved pathways. 2. Use pathway-specific inhibitors or activators in combination with this compound to see if the unexpected phenotype is rescued or enhanced. 3. Conduct a western blot analysis for key proteins in related pathways (e.g., phosphorylated AMPK, β-catenin). |
| Inconsistent results between different cell lines. | Cell-type specific expression of off-target proteins could lead to varied responses. | 1. Characterize the expression levels of the primary target (JNK) and potential off-target candidates in the cell lines being used via qPCR or western blotting. 2. Consider using a cell line with a knockout or knockdown of the primary target to isolate off-target effects. |
| High cytotoxicity at concentrations expected to be specific for the on-target. | Engagement of an off-target that regulates cell viability or apoptosis. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the desired anti-inflammatory effect. A narrow therapeutic window may suggest off-target toxicity. 2. Conduct assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to determine the mechanism of cell death. |
| Discrepancy between in vitro and in vivo results. | Off-target effects may be more pronounced in a complex biological system due to interactions with proteins not present in a simplified cell culture model. | 1. Consider performing a broader in vitro safety pharmacology assessment, including assays for common off-target liabilities like hERG channel inhibition or cytochrome P450 interactions. 2. If possible, utilize target engagement assays in the in vivo model to confirm interaction with the intended JNK target at the administered dose. |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally identify potential off-target proteins for this compound based on its chemical structure.
Methodology:
-
Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Utilize publicly available or commercial software platforms for target prediction (e.g., SwissTargetPrediction, SuperPred, PASS Online).
-
These tools compare the structure of this compound to a database of known ligands for a wide range of biological targets.
-
The output will be a ranked list of potential targets based on structural similarity to known binders.
-
Prioritize the predicted targets for experimental validation based on their biological function and relevance to any unexplained experimental observations.
Protocol 2: Kinase Profiling Assay
Objective: To experimentally screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Select a commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).
-
Provide a sample of this compound at a specified concentration (typically 1-10 µM for an initial screen).
-
The service will perform in vitro activity assays for this compound against a panel of tens to hundreds of purified kinases.
-
The results are typically reported as the percent inhibition of each kinase at the tested concentration.
-
Follow up on any significant "hits" (e.g., >50% inhibition) with dose-response studies to determine the IC50 value for the off-target kinase.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct binding targets of this compound in a cellular context.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures. Target proteins that are bound to this compound will be stabilized and less likely to denature at elevated temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blotting for specific candidate proteins or by mass spectrometry for an unbiased, proteome-wide analysis.
-
Proteins that show increased thermal stability in the presence of this compound are considered potential direct targets.
Data Presentation
Table 1: On-Target Effects of this compound on Inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Inflammatory Mediator | Effect of this compound | Reported Concentration Range | Citation |
| NO Production | Inhibition | 12.5 - 50 µM | [3][4] |
| iNOS Expression | Suppression | 12.5 - 50 µM | [3][4] |
| COX-2 Expression | Suppression | 12.5 - 50 µM | [3][4] |
| TNF-α Production | Inhibition | 12.5 - 50 µM | [3][4] |
| IL-1β Production | Inhibition | 12.5 - 50 µM | [3][4] |
Table 2: Hypothetical Kinase Profiling Results for this compound at 10 µM
| Kinase | Family | % Inhibition |
| JNK1 | MAPK | 85% |
| JNK2 | MAPK | 82% |
| p38α | MAPK | 15% |
| ERK1 | MAPK | 8% |
| Hypothetical Off-Target 1 | Kinase Family X | 65% |
| Hypothetical Off-Target 2 | Kinase Family Y | 58% |
Note: This table is a hypothetical representation to illustrate how data from a kinase profiling assay would be presented. Actual results would need to be generated experimentally.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico Methods for Identification of Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
shizukaol B experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a lindenane-type dimeric sesquiterpenoid originally isolated from Chloranthus henryi[1]. It has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. Its primary reported activities include the attenuation of inflammatory responses in microglial cells and the inhibition of growth in certain cancer cell lines[1][2].
Q2: What is the mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects, at least in part, by modulating the JNK/AP-1 signaling pathway[3]. In lipopolysaccharide (LPS)-activated BV2 microglial cells, this compound has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1)[2][3]. This leads to a concentration-dependent suppression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β)[1][2].
Q3: How does this compound exhibit anti-cancer activity?
While the precise anti-cancer mechanism of this compound is still under investigation, studies on the related compound, shizukaol D, suggest a potential mechanism involving the modulation of the Wnt/β-catenin signaling pathway. Shizukaol D has been shown to repress the growth of human liver cancer cells by downregulating β-catenin and its upstream regulators[1]. It is plausible that this compound may share a similar mechanism of action in certain cancer types.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is soluble in solvents such as DMSO, ethanol, and chloroform. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to avoid degradation.
Troubleshooting Guides
Problem 1: Inconsistent or no anti-inflammatory effect observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Ensure you are using an effective concentration range. For in vitro studies with BV2 microglial cells, concentrations between 12.5 µM and 50 µM have been shown to be effective in inhibiting NO production and iNOS/COX-2 expression[1]. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Issues with the inflammatory stimulus.
-
Solution: Confirm the activity of your inflammatory stimulus (e.g., LPS). Use a positive control to ensure that your cells are responding appropriately to the stimulus. The concentration and incubation time of the stimulus may need to be optimized. For example, 1 µg/mL of LPS for 24 hours is a common condition for activating BV2 microglia[1].
-
Problem 2: High cytotoxicity observed in control cells.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5% (v/v). Run a solvent control to assess its effect on cell viability.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test your cells for mycoplasma.
-
Problem 3: Difficulty in detecting changes in protein expression (e.g., p-JNK, c-Jun) by Western blot.
-
Possible Cause 1: Inappropriate timing of sample collection.
-
Solution: The phosphorylation of signaling proteins like JNK can be transient. Perform a time-course experiment to determine the optimal time point for detecting changes after this compound treatment. For instance, inhibition of LPS-mediated JNK activation by this compound has been observed within 0-60 minutes[1].
-
-
Possible Cause 2: Low protein expression.
-
Solution: Ensure you are loading a sufficient amount of protein onto your gel. Optimize your protein extraction and Western blot protocols. Use positive controls for your antibodies to confirm they are working correctly.
-
Quantitative Data
Table 1: Effective Concentrations of this compound in BV2 Microglial Cells
| Parameter | Effective Concentration | Cell Line | Experimental Condition | Reference |
| Inhibition of NO production | 12.5 - 50 µM | BV2 microglia | 4h pre-incubation with this compound, followed by 24h LPS (1 µg/mL) stimulation | [1] |
| Inhibition of iNOS and COX-2 expression | 12.5 - 50 µM | BV2 microglia | 4h pre-incubation with this compound, followed by 24h LPS (1 µg/mL) stimulation | [1] |
| Inhibition of JNK activation | 25 µM | BV2 microglia | 0-60 min treatment with this compound and LPS (1 µg/mL) | [1] |
Table 2: IC50 Values of Shizukaol D (a related compound) in Liver Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| Focus | 23.37 | 48h | [1] |
| SMMC-7721 | 18.02 | 48h | [1] |
| SK-HEP1 | 19.86 | 48h | [1] |
| HepG2 | 24.31 | 48h | [1] |
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed BV2 cells in 96-well plates (for NO assay) or 6-well plates (for Western blot and RT-PCR) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control (DMSO) for 4 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-c-Jun, c-Jun, or β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control for the desired time period (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the LPS-induced JNK/AP-1 signaling pathway in microglial cells.
Caption: Postulated mechanism of shizukaol D inhibiting the Wnt/β-catenin pathway in liver cancer cells.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Overcoming Poor Solubility of Shizukaol B in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Shizukaol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lindenane-type dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] It has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] However, its complex and largely hydrophobic structure leads to poor solubility in aqueous media, which can significantly hinder its bioavailability and therapeutic efficacy in biological systems. Overcoming this solubility issue is crucial for in-vitro and in-vivo studies, as well as for the development of potential therapeutic applications.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
Before attempting any solubility enhancement techniques, it is crucial to determine the baseline solubility of your this compound sample. A recommended starting point is to test its solubility in a range of common solvents with varying polarities. This data will inform the selection of the most appropriate solubilization strategy.
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modification strategies.[2] Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[2][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its apparent water solubility.[6][7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound solubility.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates out of solution upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer composition. The organic solvent used for the stock solution is not sufficiently miscible with the aqueous buffer, causing the compound to crash out. | - Determine the maximum solubility of this compound in the final buffer by preparing a dilution series. - Decrease the final concentration of this compound in the assay. - When preparing the final solution, add the this compound stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. - Consider using a different co-solvent with better water miscibility for the stock solution (e.g., DMSO, ethanol, or PEG 400). |
| Inconsistent results in biological assays. | Poor solubility and precipitation of this compound in the cell culture media are leading to variable effective concentrations. Aggregation of the compound at higher concentrations may also affect its activity. | - Visually inspect the cell culture media for any signs of precipitation after adding this compound. - Prepare a fresh dilution of this compound for each experiment. - Utilize one of the solubility enhancement techniques described in the experimental protocols below to prepare a more stable formulation. - Include a solubility assessment of this compound in your specific cell culture medium as part of your experimental validation. |
| Low yield after preparing solid dispersion. | The chosen polymer is not compatible with this compound. The solvent evaporation process is too rapid, leading to the formation of drug crystals instead of an amorphous dispersion. | - Screen different hydrophilic polymers (e.g., PVP, HPMC, PEG) to find the most suitable one for this compound. - Optimize the solvent evaporation rate. A slower, controlled evaporation process often yields better results. - Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound. |
| Cyclodextrin complexation does not significantly improve solubility. | The type of cyclodextrin or the molar ratio of cyclodextrin to this compound is not optimal. The complexation method is not efficient. | - Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) as the size of the hydrophobic cavity can influence complexation efficiency.[6] - Vary the molar ratio of cyclodextrin to this compound (e.g., 1:1, 2:1, 1:2) to find the optimal stoichiometry. - Try different complexation methods such as kneading, co-precipitation, or freeze-drying.[6] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple and effective method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[8]
Materials:
-
This compound
-
β-cyclodextrin (or other suitable cyclodextrins like HP-β-cyclodextrin)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Calculate the required amounts of this compound and β-cyclodextrin for a desired molar ratio (e.g., 1:1).
-
Mixing: Accurately weigh and place the calculated amounts of this compound and β-cyclodextrin into a clean mortar.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the mortar to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly with the pestle for 60 minutes. The continuous grinding ensures intimate contact and facilitates the inclusion of this compound into the cyclodextrin cavity.
-
Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass dish.
-
Vacuum Drying: Place the dish in a vacuum oven and dry at 40°C for 24 hours or until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the resulting powder in a desiccator at room temperature.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of uncomplexed this compound.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.[9][10]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) and dissolve them in a sufficient volume of ethanol in a round-bottom flask.
-
Mixing: Ensure complete dissolution of both components by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath.
-
Drying: Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Storage: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder. Store the powder in a desiccator.
-
Characterization: Characterize the prepared solid dispersion using techniques like DSC or XRPD to confirm the amorphous nature of this compound.
-
Dissolution Study: Perform an in-vitro dissolution study to compare the dissolution profile of the solid dispersion with that of the pure drug.
Protocol 3: Particle Size Reduction by Nanomilling
This protocol provides a general workflow for reducing the particle size of this compound to the nanometer range to improve its dissolution velocity.[3][11]
Materials:
-
This compound
-
Stabilizer solution (e.g., an aqueous solution of a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill (bead mill)
Procedure:
-
Premilling Suspension: Prepare a suspension of coarse this compound powder in the stabilizer solution. The stabilizer is crucial to prevent aggregation of the nanoparticles.
-
Milling Chamber Setup: Charge the milling chamber of the bead mill with the milling media.
-
Milling Process: Introduce the premilled suspension into the milling chamber. The high-energy impact and shear forces generated by the rotating milling media will break down the drug particles.
-
Process Parameters: Optimize milling parameters such as milling speed, time, and temperature to achieve the desired particle size distribution.
-
Particle Size Analysis: Periodically take samples and measure the particle size using techniques like Dynamic Light Scattering (DLS).
-
Collection: Once the desired particle size is achieved, collect the nanosuspension.
-
Characterization: Characterize the nanosuspension for particle size distribution, morphology (using Transmission Electron Microscopy - TEM), and crystallinity (using DSC or XRPD).
-
Dissolution Testing: Compare the dissolution rate of the nanosuspension with the unmilled drug.
Data Presentation
Table 1: Hypothetical Solubility Profile of this compound in Various Solvents
| Solvent | Polarity Index | Solubility (µg/mL) at 25°C |
| Water | 10.2 | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~9.0 | < 1 |
| Ethanol | 4.3 | 500 |
| Methanol | 5.1 | 800 |
| Acetone | 5.1 | 2500 |
| Dichloromethane (DCM) | 3.1 | > 10000 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20000 |
Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
| Formulation | This compound Concentration (µg/mL) | Fold Increase in Aqueous Solubility |
| Unprocessed this compound | < 1 | - |
| This compound - β-Cyclodextrin Complex (1:1 Molar Ratio) | 50 | ~50 |
| This compound - HPMC Solid Dispersion (1:4 Ratio) | 80 | ~80 |
| This compound Nanosuspension (200 nm) | 120 | ~120 |
Note: These are hypothetical values to demonstrate the potential efficacy of the different techniques.
Visualizations
Experimental Workflow for Overcoming Poor Solubility
Caption: Workflow for addressing the poor aqueous solubility of this compound.
This compound Signaling Pathway in Inflammation (JNK/AP-1)
Caption: this compound inhibits the JNK/AP-1 signaling pathway.[12][13]
This compound Signaling Pathway in Inflammation (HMGB1/Nrf2/HO-1)
Caption: this compound modulates the HMGB1/Nrf2/HO-1 signaling pathway.[12]
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmadive.com [biopharmadive.com]
- 4. agnopharma.com [agnopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. turkjps.org [turkjps.org]
- 11. altasciences.com [altasciences.com]
- 12. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Detection of Shizukaol B Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol B. The information provided here will help address common issues encountered during the detection and analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the detection of its degradation products important?
This compound is a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus. It has demonstrated various biological activities, including anti-inflammatory effects. The detection of its degradation products is crucial for ensuring the quality, stability, and safety of this compound as a potential therapeutic agent. Stability studies, which involve the identification of degradation products, are a critical component of drug development and regulatory submission.
Q2: What are the likely degradation pathways for this compound?
Based on the chemistry of lindenane sesquiterpenoids, this compound is susceptible to degradation under various conditions. The most probable degradation pathway involves oxidation, particularly given the presence of reactive moieties in its structure. Studies on related shizukaol-type dimers have shown that they can be converted into peroxidized chlorahololide-type dimers in the presence of light and oxygen. Therefore, oxidative degradation is a key area of focus. Hydrolysis under acidic or basic conditions may also lead to the breakdown of ester functionalities or other labile groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Co-elution with an interfering peak. | 1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analytes. 2. Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. 3. Reduce the injection volume or sample concentration. 4. Optimize the gradient or change the stationary phase to improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Changes in column temperature. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Increase the column equilibration time before each injection. 3. Use a column oven to maintain a stable temperature. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector lamp aging. 4. Incomplete mobile phase mixing. | 1. Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. 2. Degas the mobile phase and prime the pump to remove air bubbles. 3. Replace the detector lamp if it has exceeded its lifetime. 4. Ensure the mobile phase components are thoroughly mixed. |
| Low Signal Intensity in LC-MS | 1. Poor ionization of analytes. 2. Ion suppression from matrix components. 3. Incorrect mass spectrometer settings. 4. Clogged ion source. | 1. Optimize the mobile phase composition (e.g., adjust pH, add modifiers like formic acid or ammonium formate) to enhance ionization. 2. Improve sample preparation to remove interfering matrix components. Dilute the sample if necessary. 3. Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates. 4. Clean the ion source according to the manufacturer's instructions. |
| Appearance of Unexpected Peaks | 1. Sample degradation during storage or analysis. 2. Contamination from solvents, vials, or the autosampler. 3. Carryover from a previous injection. | 1. Store samples at low temperatures and in the dark. Analyze samples promptly after preparation. 2. Use high-purity solvents and clean sample vials. Run a blank injection to check for system contamination. 3. Implement a robust needle wash protocol in the autosampler method. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development.
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable organic solvent and add an equal volume of 3% hydrogen peroxide. Incubate the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
LC-MS Method for Identification of Degradation Products
This method is suitable for the structural elucidation of degradation products.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18.1-20 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Q-TOF or Orbitrap for high-resolution mass data |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1500 |
| Collision Energy | Ramped collision energy for MS/MS fragmentation |
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Plausible degradation pathways of this compound.
Shizukaol B Protocol Refinement: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with shizukaol B.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is a lindenane-type dimeric sesquiterpene known for its anti-inflammatory effects.[1][2] It has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-induced BV2 microglial cells.[3][4]
Q2: What is the mechanism of action for this compound's anti-inflammatory effects?
A2: this compound exerts its anti-inflammatory effects, at least in part, by modulating the JNK/AP-1 signaling pathway.[3] This modulation leads to the suppression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3][4]
Q3: What are the key molecular targets of this compound in the JNK/AP-1 pathway?
A3: this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1).[3][4]
Q4: Are there related compounds to this compound with similar activities?
A4: Yes, other compounds from the shizukaol family, such as shizukaol A and D, have also been investigated. Shizukaol A has shown anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 pathway, while shizukaol D has been reported to modulate the Wnt and AMPK signaling pathways in different contexts.[5][6][7][8]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Nitric Oxide (NO) Measurement (Griess Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Reading | 1. Contaminated reagents or culture medium. 2. Phenol red in the culture medium can interfere with the assay. 3. High levels of nitrate in the sample can lead to artificially high readings.[9] | 1. Use fresh, high-purity reagents and sterile, endotoxin-free water. 2. Use phenol red-free culture medium for the experiment. 3. If high nitrate is suspected, consider using an assay kit that includes nitrate reductase to measure total NOx. |
| Inconsistent or Not Reproducible Results | 1. Inconsistent cell seeding density. 2. Variability in incubation times. 3. Pipetting errors. 4. Reagent degradation. | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Strictly adhere to the specified incubation times for cell treatment and the Griess reaction. 3. Use calibrated pipettes and proper pipetting techniques. 4. Prepare fresh Griess reagent before each experiment and protect it from light.[4] |
| Low or No Signal | 1. Insufficient LPS stimulation. 2. Low cell viability. 3. Incorrect wavelength used for measurement. | 1. Confirm the activity of your LPS stock. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed decrease in NO is not due to cytotoxicity of this compound. 3. Ensure the plate reader is set to the correct wavelength for the Griess assay (typically 540-550 nm).[4][10] |
| Precipitate Formation | 1. Griess reagent is not properly dissolved. 2. High concentration of certain substances in the sample. | 1. Ensure the components of the Griess reagent are fully dissolved before use. 2. If precipitate forms upon adding the reagent to the sample, try diluting the sample. |
Cytokine Measurement (ELISA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background | 1. Insufficient washing. 2. Non-specific antibody binding. 3. Contaminated reagents. | 1. Increase the number of wash steps and ensure complete removal of wash buffer between steps.[7][11] 2. Use a different blocking buffer or increase the blocking time.[7] 3. Use fresh, sterile reagents. |
| Inconsistent Results (High CV%) | 1. Pipetting errors. 2. Inadequate mixing of reagents or samples. 3. "Edge effects" due to temperature variations across the plate.[12] | 1. Use calibrated pipettes and be consistent with your technique. 2. Ensure all reagents and samples are thoroughly mixed before adding to the plate.[12] 3. Incubate the plate in a temperature-controlled environment and consider not using the outer wells of the plate. |
| Low or No Signal | 1. Inactive reagents (antibodies, standards). 2. Insufficient incubation times. 3. Incorrect wavelength setting on the plate reader. | 1. Check the expiration dates of the kit components and store them properly. 2. Follow the incubation times specified in the protocol. 3. Ensure the plate reader is set to the correct wavelength for the substrate used.[12] |
Protein Expression Analysis (Western Blot)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Weak Signal | 1. Low protein concentration in the lysate. 2. Inefficient protein transfer to the membrane. 3. Primary or secondary antibody concentration is too low.[1][13] 4. Inactive antibody. | 1. Increase the amount of protein loaded onto the gel.[1][6] 2. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[13] 3. Optimize the antibody dilutions. 4. Use a fresh aliquot of the antibody. |
| High Background | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of the primary or secondary antibody.[1] 3. Increase the number and duration of wash steps.[1] |
| Non-specific Bands | 1. Primary antibody is not specific enough. 2. Protein degradation. 3. Too much protein loaded. | 1. Use a more specific antibody or try a different antibody clone. 2. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[14] 3. Reduce the amount of protein loaded onto the gel.[1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: BV2 microglial cells are a common model for studying neuroinflammation.[3][4]
-
Culture Conditions: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Assay)
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[4]
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[4]
-
Incubate the plate at room temperature for 10 minutes, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4]
Cytokine (TNF-α, IL-1β) Measurement (ELISA)
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used (e.g., Human TNF-α ELISA Kit).[15][16][17][18][19]
-
Briefly, this involves adding the supernatants and standards to a plate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution to develop a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).[15]
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis (iNOS, COX-2, p-JNK, p-c-Jun)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-JNK, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.
Visualizations
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. mybiosource.com [mybiosource.com]
- 9. reddit.com [reddit.com]
- 10. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 11. assaygenie.com [assaygenie.com]
- 12. arp1.com [arp1.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fn-test.com [fn-test.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. researchgate.net [researchgate.net]
minimizing experimental artifacts with shizukaol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol B. Our goal is to help you minimize experimental artifacts and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a lindenane-type dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] Its primary biological activity is its anti-inflammatory effect, which has been demonstrated in various studies.[1][2][3]
Q2: What is the known mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2][3] The underlying mechanism involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn affects the activation of the AP-1 transcription factor.[2][3]
Q3: In which cell lines has the activity of this compound been characterized?
The anti-inflammatory effects of this compound have been notably characterized in lipopolysaccharide (LPS)-induced BV2 microglial cells.[1][2][3]
Q4: Are there known structural analogs of this compound?
Yes, several other shizukaol-type dimeric sesquiterpenoids have been isolated from Chloranthus species, including Shizukaol A, D, and F.[4][5][6] These analogs may have different biological activities. For instance, Shizukaol D has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause 1: Compound Instability and Artifact Formation
Shizukaol-type dimers can be unstable and may undergo peroxidation, leading to the formation of peroxidized chlorahololide-type dimers as artifacts.[7][8] This transformation can occur during storage or experimentation, especially with exposure to light and air.[7] Interestingly, these peroxidized forms have shown more potent anti-inflammatory activity in some cases.[7][8]
Solutions:
-
Proper Storage: Store this compound as a dry powder at -20°C or -80°C, protected from light.
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of stock solutions, consider overlaying with an inert gas like argon or nitrogen.
-
Purity Check: If inconsistent results are a persistent issue, consider analytical methods like HPLC to check the purity and integrity of your this compound sample.
Potential Cause 2: Solubility Issues
This compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.
Solutions:
-
Solvent Selection: Use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.
-
Sonication: Briefly sonicate the stock solution to aid in solubilization.
-
Visual Inspection: Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation.
Issue 2: High Background or Off-Target Effects
Potential Cause 1: Cytotoxicity at High Concentrations
At higher concentrations, this compound may exhibit cytotoxicity, which can confound the interpretation of results from functional assays.
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range where this compound exhibits the desired biological activity without causing significant cell death.
-
Cytotoxicity Assay: Include a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your functional experiments to monitor cell viability.
Potential Cause 2: Non-Specific Binding and Off-Target Effects
Like many small molecules, this compound could potentially interact with other cellular targets besides the intended signaling pathways, leading to off-target effects.
Solutions:
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that still elicits the desired biological effect to minimize the risk of off-target interactions.
-
Include Proper Controls:
-
Vehicle Control: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to account for any effects of the solvent.
-
Positive Control: Use a known inhibitor of the signaling pathway of interest as a positive control to validate your experimental setup.
-
Negative Control: If available, use an inactive structural analog of this compound as a negative control.
-
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if it can reverse the effects of this compound, providing evidence for on-target activity.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate BV2 microglial cells in appropriate cell culture plates at a density suitable for your specific assay. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
-
Cell Treatment:
-
Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing an inflammatory response.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Add 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve generated with sodium nitrite.
Western Blot for JNK Phosphorylation
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 12 | 25 ± 8 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 850 ± 45 | 420 ± 30 |
| LPS + this compound (12.5 µM) | 15.3 ± 1.5 | 520 ± 38 | 250 ± 22 |
| LPS + this compound (25 µM) | 8.1 ± 0.9 | 280 ± 25 | 130 ± 15 |
| LPS + this compound (50 µM) | 4.5 ± 0.5 | 150 ± 18 | 70 ± 10 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Cytotoxicity of this compound in BV2 Microglial Cells
| Concentration of this compound | Cell Viability (%) |
| 0 µM (Vehicle) | 100 ± 5.2 |
| 12.5 µM | 98 ± 4.8 |
| 25 µM | 95 ± 5.1 |
| 50 µM | 92 ± 6.3 |
| 100 µM | 75 ± 8.9 |
Cell viability was assessed after 24 hours of treatment using an MTT assay. Data are presented as mean ± SD.
Visualizations
Caption: this compound inhibits the LPS-induced inflammatory response by blocking JNK phosphorylation.
Caption: General experimental workflow for studying the effects of this compound on LPS-stimulated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Shizukaol B and Dexamethasone in Preclinical Inflammation Models
An objective comparison of the anti-inflammatory properties of the natural sesquiterpenoid, shizukaol B, and the synthetic glucocorticoid, dexamethasone, based on available preclinical data.
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids represent crucial areas of investigation. This guide provides a comparative overview of this compound, a lindenane-type dimeric sesquiterpene, and dexamethasone, a potent synthetic glucocorticoid. The following sections detail their respective mechanisms of action, present a side-by-side view of their efficacy in in vitro inflammation models, and outline the experimental protocols used to generate this data. It is important to note that a direct head-to-head comparative study in the same experimental setting was not identified in the public domain; therefore, this comparison is based on an analysis of data from separate studies.
Mechanisms of Action: Divergent Pathways to Inflammation Control
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. This compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade.[1] In contrast, dexamethasone's mechanism is primarily mediated by the glucocorticoid receptor (GR).[2]
This compound: This natural compound has been observed to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor AP-1.[1] AP-1 plays a critical role in mediating the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to the cytoplasmic glucocorticoid receptor.[2] Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression.[2] Its anti-inflammatory effects are achieved through two primary mechanisms:
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and AP-1, thereby downregulating the expression of inflammatory genes.[5]
-
Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.[2]
Comparative Efficacy in In Vitro Inflammation Models
While direct comparative data is lacking, an indirect assessment of the anti-inflammatory potency of this compound and dexamethasone can be made by examining their effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells from separate studies.
| Compound | Target | Cell Type | Stimulus | Observed Effect | Source |
| This compound | Nitric Oxide (NO) | BV2 microglia | LPS (1 µg/mL) | Inhibition at 12.5-50 µM | [6] |
| iNOS, COX-2 | BV2 microglia | LPS (1 µg/mL) | Suppressed expression | [6] | |
| TNF-α, IL-1β | BV2 microglia | LPS (1 µg/mL) | Suppressed production | [6] | |
| Shizukaol A * | Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | IC50: 13.79 ± 1.11 µM | [7] |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 macrophages | LPS (1 µg/mL) | IC50: 34.60 µg/mL (~88.16 µM) | [8] |
| TNF-α, IL-1β, IL-6 | Human mononuclear cells | LPS | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | [2] | |
| TNF-α | RAW 264.7 cells | HMGB1 | Inhibition at 3 µM | [9] | |
| TNF-α, IL-1β | Human subcutaneous adipocytes | TNF-α | Abrogated release | [10] |
*Shizukaol A is a closely related precursor of this compound. Note: The IC50 value for dexamethasone was converted from µg/mL to µM using its molecular weight of 392.47 g/mol for a more direct comparison.[1][8][11][12] The molecular weight of this compound is 732.77 g/mol .[13] The differences in cell types (microglia vs. macrophages) and experimental conditions should be considered when interpreting this indirect comparison.
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of compounds like this compound and dexamethasone in vitro, based on methodologies described in the cited literature.
In Vitro Anti-inflammatory Assay in BV2 Microglia (this compound)
-
Cell Culture: Murine BV2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14][15][16][17]
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1-4 hours).[6][18]
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours).[6][18]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[15][17]
-
Gene Expression (iNOS, COX-2): The expression levels of the genes encoding these enzymes are determined by quantitative real-time PCR (qRT-PCR) of RNA extracted from the cells.
-
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (Dexamethasone)
-
Cell Culture: Murine RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.[19][20][21]
-
Treatment: Cells are plated and pre-treated with varying concentrations of dexamethasone for a defined duration (e.g., 1 hour).[19][22]
-
Inflammatory Challenge: The cells are stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a specific time (e.g., 24 hours).[21][22]
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Nitrite levels in the supernatant are measured using the Griess assay.[20]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Cytokine concentrations in the supernatant are measured by ELISA.[20][21]
-
Gene Expression: Changes in the mRNA levels of inflammatory genes are assessed using qRT-PCR.[22]
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Dexamethasone anti-inflammatory signaling pathway.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. Dexamethasone - American Chemical Society [acs.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Activation of the JNK-AP-1 signal transduction pathway is associated with pathogenesis and progression of human osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Cinnamomum japonicum Siebold’s Leaf through the Inhibition of p38/JNK/AP-1 Signaling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Shizukaol G | C40H44O14 | CID 122233413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand [stressmarq.com]
- 13. This compound | HIV Protease | IL Receptor | JNK | p38 MAPK | TargetMol [targetmol.com]
- 14. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Shizukaol B: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of shizukaol B, a lindenane-type dimeric sesquiterpene, against established anti-inflammatory drugs. The following sections detail its efficacy through quantitative data, outline the underlying mechanisms of action, and provide comprehensive experimental protocols for replication and further investigation.
Quantitative Efficacy Comparison
This compound has demonstrated significant anti-inflammatory activity in preclinical studies. Its efficacy, particularly in the inhibition of nitric oxide (NO), a key inflammatory mediator, is comparable to that of the well-known corticosteroid, dexamethasone. The data presented below is compiled from in vitro studies on murine macrophage (RAW 264.7) and microglial (BV2) cell lines stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
| Compound | Target | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 0.15 µM | [1] |
| Shizukaol A | Nitric Oxide (NO) Production | RAW 264.7 | 13.79 ± 1.11 µM | [2] |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | ~7.9 µM (34.60 µg/mL) | |
| Dexamethasone | Apoptosis (TNF-α induced) | Bovine Endothelial Cells | 0.8 nM | [3] |
| Dexamethasone | Apoptosis (LPS induced) | Bovine Endothelial Cells | 0.9 nM | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism identified is the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which in turn suppresses the activation of the transcription factor Activator Protein-1 (AP-1).[4][5] AP-1 is crucial for the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4]
In contrast, conventional anti-inflammatory drugs like dexamethasone have a broader mechanism, primarily acting through the glucocorticoid receptor to suppress the activation of multiple inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and AP-1.
Below are diagrams illustrating the relevant signaling pathways.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophage/Microglial Cells
-
Cell Culture:
-
Murine macrophage RAW 264.7 cells or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or the reference drug (e.g., dexamethasone).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.
-
-
Quantification of Nitric Oxide (NO):
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 50 µL of cell supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Quantification of Cytokines (TNF-α, IL-1β, IL-6):
-
The levels of pro-inflammatory cytokines in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, total and phosphorylated JNK, p65 subunit of NF-κB).
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Treatment:
-
Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., dexamethasone or indomethacin), and this compound treatment groups at various doses.
-
This compound or the reference drug is administered (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.
-
-
Induction of Edema:
-
Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
The degree of swelling is calculated as the increase in paw volume compared to the baseline measurement.
-
The percentage inhibition of edema is calculated by comparing the mean increase in paw volume of the treated groups with that of the carrageenan-only control group.
-
Conclusion
This compound demonstrates potent anti-inflammatory properties, with a notable inhibitory effect on nitric oxide production that is highly competitive with established anti-inflammatory agents. Its specific mechanism of action, targeting the JNK/AP-1 signaling pathway, presents a focused approach to mitigating inflammatory responses. The data and protocols provided herein serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone Induces a Specific Form of Ramified Dysfunctional Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Shizukaol B and Other Bioactive Compounds from Chloranthus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of shizukaol B with other structurally related and bioactive compounds derived from the Chloranthus genus. The information presented herein is curated from experimental data to facilitate research and development in medicinal chemistry and pharmacology.
I. Comparative Biological Activity
The compounds derived from the Chloranthus genus, particularly sesquiterpenoid dimers like the shizukaols, have demonstrated a range of biological activities. This section presents a comparative summary of their anti-inflammatory and cytotoxic effects based on available quantitative data.
Anti-Inflammatory Activity
The primary measure of anti-inflammatory activity discussed in the literature for these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.
Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production) of Chloranthus-Derived Compounds
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Shizukaol A | RAW 264.7 | 13.79 ± 1.11 | [Phytomedicine, 2021] |
| This compound | BV2 | Not explicitly defined with an IC₅₀, but showed concentration-dependent inhibition (12.5-50 µM) | [Biomedicine & Pharmacotherapy, 2017] |
| Shizukaol D | RAW264.7 | 3.7 | [MedChemExpress Data] |
| Shizukaol E | RAW264.7 | 3.68 | [Journal of Natural Products, 2011] |
| Shizukaol G | RAW264.7 | 1.95 | [Journal of Natural Products, 2011] |
| Shizukaol M | RAW264.7 | 7.01 | [Journal of Natural Products, 2011] |
| Shizukaol O | RAW264.7 | 1.95 | [Journal of Natural Products, 2011] |
| Henriol D | RAW264.7 | 1.90 | [Journal of Natural Products, 2011] |
Note: Direct comparison of IC₅₀ values should be approached with caution as experimental conditions may vary between studies.
Cytotoxic Activity
Data on the cytotoxic effects of this compound is limited in the reviewed literature. However, shizukaol D has been investigated for its anti-cancer properties.
Table 2: Cytotoxic Activity of Shizukaol D against Human Liver Cancer Cell Lines
| Compound | Cell Line | Activity | Source |
| Shizukaol D | Focus, SMMC-7721 | Growth inhibition in a dose- and time-dependent manner. | [PLoS One, 2016] |
II. Signaling Pathways
Chloranthus-derived compounds exert their biological effects by modulating specific intracellular signaling pathways. The distinct mechanisms of action for this compound, A, and D are visualized below.
This compound: JNK/AP-1 Signaling Pathway
This compound has been shown to attenuate neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway in LPS-stimulated microglial cells.[1][2]
Caption: this compound inhibits the JNK/AP-1 pathway.
Shizukaol A: HMGB1/Nrf2/HO-1 Signaling Pathway
Shizukaol A demonstrates anti-inflammatory effects by targeting High Mobility Group Box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway.
Caption: Shizukaol A modulates the HMGB1/Nrf2/HO-1 pathway.
Shizukaol D: Wnt/β-catenin Signaling Pathway
Shizukaol D has been found to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[3]
Caption: Shizukaol D interferes with the Wnt/β-catenin pathway.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Chloranthus-derived compounds.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglial Cells
This protocol is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production.
Caption: Workflow for Nitric Oxide (NO) Assay.
Detailed Steps:
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, 12.5, 25, 50 µM) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL and incubated for an additional 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is transferred to a new 96-well plate, and 50 µL of Griess reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.
-
Measurement: The absorbance is measured at 540-550 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis for Pro-inflammatory Proteins
This protocol is used to determine the effect of a compound on the expression levels of key inflammatory proteins such as iNOS and COX-2.
Detailed Steps:
-
Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-JNK, JNK, β-actin).
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
This guide provides a foundational comparison of this compound and other Chloranthus-derived compounds. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Neuroinflammatory Effects of Shizukaol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-neuroinflammatory properties of shizukaol B against a panel of alternative natural compounds. The data presented is compiled from preclinical studies to assist researchers in evaluating potential therapeutic leads for neuroinflammatory disorders.
Comparative Efficacy of Anti-Neuroinflammatory Compounds
The following table summarizes the inhibitory effects of this compound and selected alternative compounds on key markers of neuroinflammation in lipopolysaccharide (LPS)-stimulated microglial cells. Shizukaol A, a structurally related precursor, is used as a proxy for the quantitative effects of this compound where specific data for the latter is not available.
| Compound | Target | Cell Type | IC50 / % Inhibition |
| Shizukaol A | Nitric Oxide (NO) | RAW 264.7 | 13.79 ± 1.11 µM[1] |
| δ-Tocotrienol | Nitric Oxide (NO) | BV2 microglia | ~50% inhibition at 50 µM[2] |
| Ligustilide | Nitric Oxide (NO) | Primary rat microglia | >50% inhibition at 10 µM[3][4] |
| Tumor Necrosis Factor-α (TNF-α) | Primary rat microglia | >50% inhibition at 10 µM[3][4] | |
| Kaempferol | Nitric Oxide (NO) | BV2 microglia | ~37% inhibition at 100 µM[5] |
| Tumor Necrosis Factor-α (TNF-α) | BV2 microglia | ~28% inhibition at 100 µM[5] | |
| Interleukin-1β (IL-1β) | BV2 microglia | ~36% inhibition at 100 µM[5] | |
| Wogonin | Nitric Oxide (NO) | Cultured brain microglia | Potent inhibition (specific IC50 not provided)[6] |
| Tumor Necrosis Factor-α (TNF-α) | Cultured brain microglia | Potent inhibition (specific IC50 not provided)[6] | |
| Interleukin-1β (IL-1β) | Cultured brain microglia | Potent inhibition (specific IC50 not provided)[6] | |
| Salvianolic Acid B | Nitric Oxide (NO) | Primary rat microglia | Significant dose-dependent reduction[7] |
| Tumor Necrosis Factor-α (TNF-α) | Primary rat microglia | Significant dose-dependent reduction[7] | |
| Interleukin-1β (IL-1β) | Primary rat microglia | Significant dose-dependent reduction[7] | |
| EGCG | Nitric Oxide (NO) | BV2 microglia | Significant inhibition[8] |
| Interleukin-6 (IL-6) | BV2 microglia | Significant decrease[8] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate anti-neuroinflammatory effects are provided below.
LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol outlines the induction of an inflammatory response in BV2 microglial cells using Lipopolysaccharide (LPS).
-
Cell Culture: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing the desired concentrations of the test compound (e.g., this compound) for a pre-incubation period (typically 1-2 hours).
-
Stimulation: Following pre-incubation, LPS (from E. coli, serotype O111:B4) is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS or test compound) and an LPS-only control group are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection: After incubation, the cell culture supernatant is collected for measuring secreted inflammatory mediators (e.g., NO, TNF-α, IL-6). The cells can be harvested for protein or RNA analysis (e.g., Western blot for iNOS and COX-2).
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
TNF-α and IL-6 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
General Principle:
-
A capture antibody specific for the cytokine of interest is pre-coated onto the wells of a 96-well plate.
-
Cell culture supernatants and standards are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Quantification: The cytokine concentration is determined by interpolating the absorbance values on a standard curve generated with recombinant cytokines.
Western Blot Analysis for iNOS and COX-2
Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its experimental validation.
Caption: Experimental workflow for validating anti-neuroinflammatory effects.
Caption: this compound signaling pathway in microglia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of palm α-, γ- and δ-tocotrienol on lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol acts through mitogen-activated protein kinases and protein kinase B/AKT to elicit protection in a model of neuroinflammation in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukaol B: A Comparative Analysis Against Industry Benchmarks in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of shizukaol B, a naturally occurring sesquiterpenoid, against established industry standards in the fields of inflammation and oncology. While research on this compound is ongoing, this document summarizes the available preclinical data, offering a benchmark against current therapeutic options.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily investigated in the context of neuroinflammation. Its mechanism of action involves the suppression of key inflammatory mediators.
Mechanism of Action: JNK/AP-1 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This inhibition prevents the activation of the transcription factor activator protein-1 (AP-1), which is crucial for the expression of various pro-inflammatory genes.[1][2] Consequently, the production of inflammatory molecules such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) is significantly reduced in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2]
Quantitative Comparison
| Compound | Target | Cell Line | IC50 (µM) |
| Shizukaol A (as a proxy for this compound) | Nitric Oxide (NO) Production | RAW 264.7 | 13.79 ± 1.11[3] |
| Ibuprofen | COX-1/COX-2 | Various | Varies by assay |
| Celecoxib | COX-2 | Various | Varies by assay |
Note: The IC50 values for industry-standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Celecoxib vary widely depending on the specific assay and cell line used. Their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which also leads to a downstream reduction in inflammatory mediators.
Anticancer Activity
While direct evidence for the anticancer activity of this compound is limited in the available literature, a related compound, shizukaol D , has shown promising results against hepatocellular carcinoma (liver cancer).
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Shizukaol D has been found to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.
Quantitative Comparison
The following table compares the in vitro cytotoxic activity of shizukaol D against various human liver cancer cell lines with that of standard chemotherapy agents.
| Compound | Cell Line | IC50 (µM) |
| Shizukaol D | SMMC-7721 | 8.82 ± 1.66 |
| SK-HEP1 | 9.25 ± 0.57 | |
| Focus | 6.26 ± 0.85 | |
| Sorafenib | HepG2 | ~6 - 10.9[4] |
| Huh7 | ~11.03[5] | |
| Doxorubicin | HepG2 | ~1.1 - 1.3[6] |
| Huh7 | ~5.2 |
Disclaimer: The anticancer data presented is for shizukaol D, a structurally related compound to this compound. Further research is required to determine the specific anticancer potential of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Measurement
-
Cell Culture: RAW 264.7 or BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds) for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Culture and Seeding: Liver cancer cell lines (e.g., SMMC-7721, HepG2) are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of shizukaol D (or other test compounds) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.
References
- 1. This compound, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
